molecular formula C24H20N4O6S B10830672 KAS 08

KAS 08

カタログ番号: B10830672
分子量: 492.5 g/mol
InChIキー: PHTUTOMJUWFHHH-OAQYLSRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

KAS 08 is a useful research compound. Its molecular formula is C24H20N4O6S and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C24H20N4O6S

分子量

492.5 g/mol

IUPAC名

(4S)-1-[[1-(4-nitrobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one

InChI

InChI=1S/C24H20N4O6S/c29-23(17-6-8-19(9-7-17)28(31)32)26-13-12-18-14-20(10-11-22(18)26)35(33,34)27-15-21(25-24(27)30)16-4-2-1-3-5-16/h1-11,14,21H,12-13,15H2,(H,25,30)/t21-/m1/s1

InChIキー

PHTUTOMJUWFHHH-OAQYLSRUSA-N

異性体SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3C[C@@H](NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]

正規SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CC(NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]

製品の起源

United States

Foundational & Exploratory

The Multifaceted Role of Caspase-8 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of the innate immune system, Caspase-8 (often abbreviated as CASP8) stands as a critical signaling node, orchestrating a complex interplay between cell death and inflammation. While historically recognized for its central role in initiating apoptosis, a plethora of research has unveiled its non-canonical functions that are pivotal in regulating inflammatory responses. This technical guide provides an in-depth exploration of the multifaceted roles of Caspase-8 in innate immunity, with a focus on its involvement in inflammasome activation, necroptosis, and the cGAS-STING pathway. Furthermore, this guide will also address a distinct small molecule, KAS-08, a novel activator of the STING pathway, to provide a comprehensive overview for researchers in the field.

Core Concepts: Caspase-8 as a Molecular Switch

Caspase-8 is a cysteine-aspartic protease that functions as an initiator caspase in the extrinsic apoptosis pathway.[1] However, its role extends far beyond programmed cell death. Within the innate immune system, Caspase-8 acts as a crucial molecular switch, determining the cell's fate and the nature of the inflammatory response. Its functions can be broadly categorized as follows:

  • Pro-apoptotic: Initiating programmed cell death in response to signals from death receptors.

  • Anti-necroptotic: Inhibiting a lytic, pro-inflammatory form of cell death known as necroptosis.[2]

  • Pro-inflammatory: Promoting the activation of inflammasomes and the maturation of pro-inflammatory cytokines like IL-1β.

  • Regulatory: Modulating the activity of other innate immune signaling pathways, such as the cGAS-STING pathway.[3]

The specific function of Caspase-8 is context-dependent, influenced by the cellular environment, the nature of the stimulus, and the presence of other signaling molecules.

Caspase-8 in Inflammasome Activation

The inflammasome is a multi-protein complex that plays a central role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines. Caspase-8 has been shown to be a key player in the activation of the NLRP3 inflammasome.

Upon stimulation with certain pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), Caspase-8 can be recruited to a signaling complex containing the adaptor protein FADD. This complex can then promote the activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Signaling Pathway: Caspase-8-mediated NLRP3 Inflammasome Activation

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TLR TLR MyD88 MyD88 TLR->MyD88 PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->TLR FADD FADD MyD88->FADD Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Activation NLRP3 NLRP3 Casp8->NLRP3 ASC ASC NLRP3->ASC Recruitment Inflammasome NLRP3 Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Cleavage Pro-inflammatory\nResponse Pro-inflammatory Response IL1b->Pro-inflammatory\nResponse

Caption: Caspase-8 in NLRP3 Inflammasome Activation.

Caspase-8 as a Gatekeeper of Necroptosis

Necroptosis is a regulated form of necrosis that is initiated when apoptosis is blocked. This lytic form of cell death is highly pro-inflammatory due to the release of cellular contents. Caspase-8 plays a critical role in preventing necroptosis by cleaving and inactivating key components of the necroptotic machinery, namely RIPK1 and RIPK3.

In the presence of active Caspase-8, RIPK1 is cleaved, preventing the formation of the necrosome, a complex composed of RIPK1 and RIPK3 that is essential for the execution of necroptosis. When Caspase-8 is inhibited or absent, the necrosome can assemble, leading to the phosphorylation of MLKL, which then translocates to the plasma membrane and induces cell lysis.

Signaling Pathway: Caspase-8 Inhibition of Necroptosis

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Activation (Caspase-8 inactive) Necrosome Necrosome Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Activation Casp8->RIPK1 Cleavage (Inhibition of Necroptosis) Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis

Caption: Caspase-8 as an inhibitor of necroptosis.

Caspase-8 and the cGAS-STING Pathway

The cGAS-STING pathway is a critical innate immune signaling cascade that detects the presence of cytosolic DNA, a hallmark of viral infection and cellular damage. Recent evidence suggests that Caspase-8 can regulate this pathway.[3]

Studies have shown that Caspase-8 can cleave key components of the cGAS-STING pathway, including cGAS and STING itself, thereby dampening the downstream antiviral and pro-inflammatory responses.[3] This cleavage prevents the production of type I interferons and other inflammatory cytokines.

Signaling Pathway: Caspase-8 Regulation of the cGAS-STING Pathway```dot

G cluster_nucleus Nucleus IFN_Genes Type I IFN Genes Type I Interferon\nResponse Type I Interferon Response IFN_Genes->Type I Interferon\nResponse Cytosolic_DNA Cytosolic_DNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP cGAMP cGAS->cGAMP Synthesis STING STING cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 pIRF3 IRF3->pIRF3 pIRF3->IFN_Genes Translocation pIRF3->pIRF3 Dimerization Casp8 Casp8 Casp8->cGAS Cleavage (Inhibition) Casp8->STING Cleavage (Inhibition)

Caption: Workflow for studying KAS-08 activity.

Detailed Experimental Protocols

Protocol 1: Colorimetric Caspase-8 Activity Assay

This protocol provides a method for quantifying Caspase-8 activity in cell lysates. [4][5][6][7] Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., TNF-α)

  • Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)

  • 2X Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT, 20 mM EDTA, 10% Sucrose)

  • Caspase-8 substrate (Ac-IETD-pNA, 4mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Induce apoptosis in your cell line of interest using an appropriate stimulus. Include an uninduced control.

  • Harvest 1-5 x 10^6 cells by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer in each well of a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of the Ac-IETD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in Caspase-8 activity by comparing the absorbance of the induced samples to the uninduced control.

Protocol 2: ELISA for IL-1β Secretion

This protocol describes the measurement of secreted IL-1β in cell culture supernatants using a sandwich ELISA. [8][9][10] Materials:

  • Cell culture supernatants

  • IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well ELISA plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the plate with Blocking Buffer for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of cell culture supernatants and standards to the appropriate wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate seven times with Wash Buffer.

  • Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Stop the reaction by adding Stop Solution.

  • Read the absorbance at 450 nm within 30 minutes.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Protocol 3: Immunoprecipitation of the RIPK1-RIPK3-Caspase-8 Complex

This protocol details the isolation of the RIPK1-RIPK3-Caspase-8 complex from cell lysates. [11][12][13][14][15] Materials:

  • Cells stimulated to induce complex formation

  • Lysis Buffer (e.g., Buffer A containing 1% NP-40 and 0.5% Triton X-100)

  • Antibody against one of the complex components (e.g., anti-FADD)

  • Protein A/G agarose (B213101) beads

  • Wash Buffer (compatible with the lysis buffer)

  • SDS-PAGE sample buffer

  • Western blot apparatus and reagents

Procedure:

  • Stimulate cells to induce the formation of the desired protein complex.

  • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with Wash Buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the expected complex components (RIPK1, RIPK3, Caspase-8, FADD).

Conclusion

Caspase-8 is a master regulator of innate immunity, with its functions extending far beyond its canonical role in apoptosis. Its ability to control the switch between different cell death pathways and to modulate inflammatory signaling highlights its importance in maintaining immune homeostasis. A thorough understanding of the intricate signaling networks governed by Caspase-8 is crucial for the development of novel therapeutic strategies for a wide range of inflammatory and autoimmune diseases, as well as cancer. Furthermore, the discovery of small molecules like KAS-08 that can modulate related innate immune pathways offers exciting new avenues for therapeutic intervention. This guide provides a foundational framework for researchers to delve deeper into the complex and fascinating world of Caspase-8 and its role in shaping the innate immune response.

References

KAS-08: A Novel Small-Molecule STING Activator for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

KAS-08 is a novel, small-molecule diarylsulfonylurea-based compound that acts as a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1] Developed through structural modification of the anti-tumor agent DW2282, KAS-08 has demonstrated a synergistic effect in boosting the cyclic GMP-AMP (cGAMP)-induced type I interferon (IFN) response.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of KAS-08, including detailed experimental protocols and quantitative data to support its potential as a combination therapy in cancer immunotherapy.

Discovery and Rationale

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I IFN response that bridges innate and adaptive immunity.[1] Pharmacological activation of this pathway is a promising strategy to convert immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune checkpoint inhibitors.[1]

KAS-08 was identified through a structure-activity relationship (SAR) analysis based on the diarylsulfonylurea scaffold of DW2282, a compound previously investigated as an anti-cancer agent with an unknown mechanism.[1] While DW2282 was found to directly bind to and activate STING, KAS-08 was developed to enhance the cGAMP-mediated STING signaling cascade, suggesting a distinct and potentially more targeted mode of action.[1]

Chemical Structure and Synthesis

The chemical synthesis of KAS-08 originates from the modification of its precursor, DW2282. The general synthetic procedures are outlined in the supplementary materials of the primary research publication.[1]

Precursor: DW2282

  • IUPAC Name: (S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one

  • Molecular Formula: C24H22N4O4S

  • Molecular Weight: 462.5 g/mol

A detailed, step-by-step synthesis protocol for KAS-08 is proprietary and not fully disclosed in the public domain. The primary literature refers to its synthesis via structural modification of DW2282.

Mechanism of Action

KAS-08 functions as a synergistic activator of the STING pathway. Unlike direct STING agonists, KAS-08 enhances the cellular response to low doses of cGAMP, the natural ligand for STING.[1] This potentiation leads to a significant increase in the phosphorylation of STING and its downstream signaling components, including Tank-binding kinase 1 (TBK1) and Interferon regulatory factor 3 (IRF3).[1] The activation of this cascade results in the upregulation of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

Below is a diagram illustrating the proposed signaling pathway for KAS-08-mediated STING activation.

KAS_08_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAMP cGAMP STING STING (on ER) cGAMP->STING Binds KAS08 KAS-08 KAS08->STING Synergizes with cGAMP pSTING p-STING STING->pSTING Phosphorylation TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pSTING->TBK1 Recruits pTBK1->IRF3 Phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_beta IFN-β Gene pIRF3_dimer->IFN_beta Transcription Activation ISGs Interferon Stimulated Genes (ISGs) IFN_beta->ISGs Induces

Caption: KAS-08 signaling pathway.

Preclinical Data

In Vitro Efficacy

The in vitro activity of KAS-08 was evaluated in various human and murine cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Synergistic Cytokine Secretion in THP-1 Cells

TreatmentIFN-β Secretion (pg/mL)IP-10 Secretion (pg/mL)
Control~50~100
KAS-08 (10 µM)~100~150
cGAMP (1 µg/mL)~200~300
KAS-08 (10 µM) + cGAMP (1 µg/mL)>2000 >1500

Data extracted and estimated from figures in Jung et al., 2022.

Table 2: Enhancement of ISG Reporter Activity in THP-1 Cells

cGAMP Concentration (µg/mL)ISG Reporter Activity (Fold Change) without KAS-08ISG Reporter Activity (Fold Change) with KAS-08 (2.5 µM)
0.1~1~5
1~5~20
10~20>40

Data extracted and estimated from figures in Jung et al., 2022.

Table 3: Cell Viability in THP-1 Cells

CompoundConcentration (µM)Cell Viability (%)
KAS-081>95
10>90
25~85
DW22821>95
10~90
25~75

Data extracted and estimated from figures in Jung et al., 2022.

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of KAS-08 in combination with cGAMP were evaluated in a murine colon carcinoma (CT26) model. The combination therapy resulted in a significant reduction in tumor growth compared to either agent alone.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of KAS-08.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for the quantification of IFN-β and IP-10 in cell culture supernatants.

Workflow Diagram:

ELISA_Workflow start Start coat_plate Coat 96-well plate with capture antibody overnight at 4°C start->coat_plate wash1 Wash plate 3x with wash buffer (PBS + 0.05% Tween 20) coat_plate->wash1 block Block with 1% BSA in PBS for 1 hour at room temperature wash1->block wash2 Wash plate 3x block->wash2 add_samples Add standards and samples (cell culture supernatants) and incubate for 2 hours at RT wash2->add_samples wash3 Wash plate 3x add_samples->wash3 add_detection_ab Add biotinylated detection antibody and incubate for 1 hour at RT wash3->add_detection_ab wash4 Wash plate 3x add_detection_ab->wash4 add_streptavidin_hrp Add Streptavidin-HRP and incubate for 30 minutes at RT wash4->add_streptavidin_hrp wash5 Wash plate 5x add_streptavidin_hrp->wash5 add_substrate Add TMB substrate and incubate in the dark for 15-30 minutes wash5->add_substrate stop_reaction Stop reaction with 2N H2SO4 add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Sandwich ELISA workflow.

Methodology:

  • Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β) diluted in coating buffer and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer (PBS containing 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: After washing, standards and cell culture supernatants are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: Plates are washed, and a biotinylated detection antibody is added and incubated for 1 hour at room temperature.

  • Enzyme Conjugate: Following another wash step, Streptavidin-HRP is added and incubated for 30 minutes.

  • Substrate Development: After a final wash, TMB substrate is added, and the plate is incubated in the dark.

  • Measurement: The reaction is stopped with sulfuric acid, and the absorbance is read at 450 nm.

Interferon-Stimulated Gene (ISG) Reporter Assay

This assay measures the transcriptional activity of ISG promoters in response to STING pathway activation.

Workflow Diagram:

ISG_Reporter_Workflow start Start seed_cells Seed THP-1-ISG-Lucia™ cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with KAS-08 and/or cGAMP incubate1->treat_cells incubate2 Incubate for 24 hours treat_cells->incubate2 collect_supernatant Collect 20 µL of supernatant incubate2->collect_supernatant add_lucia_reagent Add 50 µL of QUANTI-Luc™ reagent collect_supernatant->add_lucia_reagent incubate3 Incubate for 5-10 minutes at room temperature add_lucia_reagent->incubate3 read_luminescence Measure luminescence incubate3->read_luminescence end End read_luminescence->end

Caption: ISG reporter assay workflow.

Methodology:

  • Cell Seeding: THP-1 cells stably expressing a secreted Lucia luciferase under the control of an ISG54 promoter are seeded in 96-well plates.

  • Treatment: Cells are treated with KAS-08 and/or cGAMP at various concentrations.

  • Incubation: The plates are incubated for 24 hours.

  • Luminescence Measurement: An aliquot of the cell culture supernatant is transferred to a white 96-well plate, and a luciferase detection reagent is added. Luminescence is measured using a luminometer.

Cell Viability Assay (CCK-8)

This colorimetric assay is used to assess the cytotoxicity of KAS-08.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of KAS-08 or a control compound.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: Plates are incubated for 1-4 hours to allow for the conversion of WST-8 to formazan.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of KAS-08 on cell cycle progression.

Methodology:

  • Cell Treatment: Cells are treated with KAS-08 or a vehicle control for a specified duration.

  • Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Cells are incubated in the dark to allow for DNA staining.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Conclusion and Future Directions

KAS-08 is a promising new chemical entity that synergistically activates the STING pathway, leading to a robust type I interferon response. Preclinical in vitro and in vivo data demonstrate its potential as an anti-cancer agent, particularly in combination with other immunotherapies. Further development, including detailed pharmacokinetic and toxicology studies, is warranted to advance KAS-08 towards clinical investigation. To date, no clinical trials for KAS-08 have been registered. The unique synergistic mechanism of KAS-08 may offer a therapeutic window that mitigates the potential toxicities associated with systemic, direct STING agonists.

References

Technical Whitepaper: Everolimus (as investigated in trial SAKK 08/08) and its Potential as an Immunomodulatory Agent in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a cancer immunotherapy agent named "KAS 08" did not yield any specific results. This technical guide focuses on the most relevantly identified clinical study, the SAKK 08/08 trial, which investigated the mTOR inhibitor everolimus (B549166). The immunomodulatory effects observed in this and other studies suggest its potential, albeit complex, role in the context of cancer immunotherapy.

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cellular processes such as growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3][4] Everolimus is an orally administered inhibitor of mTOR, specifically targeting the mTORC1 complex.[5] It is approved for the treatment of various cancers, including certain types of renal cell carcinoma, breast cancer, and neuroendocrine tumors.[6][7]

While primarily considered a targeted therapy, emerging evidence highlights the immunomodulatory effects of everolimus, which could influence its anti-tumor activity.[2][8][9] This guide provides an in-depth overview of everolimus, with a focus on the findings from the SAKK 08/08 clinical trial in metastatic castration-resistant prostate cancer (mCRPC), its mechanism of action, and its complex interplay with the immune system.

Mechanism of Action

Everolimus exerts its anti-tumor effects by inhibiting the mTOR pathway, a central regulator of cell metabolism, growth, and proliferation.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. Loss or inactivation of the tumor suppressor gene PTEN, a common event in prostate cancer, leads to the activation of this pathway.[10][11] Activated Akt then phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1. This results in the activation of mTORC1, which in turn phosphorylates its downstream effectors, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[1][7] Everolimus binds to the intracellular protein FKBP12, and this complex then inhibits mTORC1, thereby blocking the downstream signaling cascade.

Signaling Pathway Diagram: The PI3K/Akt/mTOR Pathway and the Action of Everolimus

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt TSC TSC1/TSC2 Akt->TSC inhibits PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 TSC->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis Everolimus Everolimus Everolimus->mTORC1 Proliferation Cell Proliferation, Growth, Survival S6K1->Proliferation _4EBP1->Proliferation

Caption: PI3K/Akt/mTOR signaling and Everolimus inhibition.


Everolimus exhibits a dual role in modulating the immune system, with a predominant immunosuppressive effect.[2][8] This is a critical consideration for its application in cancer therapy. Key immunomodulatory effects include:

  • T-Cell Regulation: Treatment with everolimus has been associated with a decrease in CD3, CD4, and CD8 T lymphocytes and a reduction in CD8 T-cell proliferation.[10][11] Conversely, it can lead to an increase in the frequency of regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses.[8][10][12]

  • Myeloid-Derived Suppressor Cells (MDSCs): Studies have shown an increase in monocytic MDSCs following everolimus treatment.[2][8] MDSCs are a heterogeneous population of immature myeloid cells that can suppress T-cell function.

  • Dendritic and Natural Killer Cells: A decrease in the frequency of certain dendritic cell (DC) subsets and immunoregulatory natural killer (NK) cells has been observed with everolimus therapy.[2][8]

These effects suggest that while everolimus can inhibit tumor growth directly, it may also create a more immunosuppressive tumor microenvironment. This has led to the rationale of combining mTOR inhibitors with other immunotherapy agents to counteract these effects and potentially enhance anti-tumor immunity.[8][12]

The SAKK 08/08 Clinical Trial

The SAKK 08/08 trial was a multicenter, single-arm phase II study that evaluated the efficacy and safety of single-agent everolimus in chemotherapy-naive patients with metastatic castration-resistant prostate cancer (mCRPC).[10][11][13]

The following tables summarize the key quantitative data from the SAKK 08/08 trial.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicValue
Number of Patients37
Median Age71 years
ECOG Performance Status 0-1100%
Gleason Score at Diagnosis ≥857%
Bone Metastases92%
Lymph Node Metastases51%
Visceral Metastases16%

Table 2: Efficacy Results

EndpointResult95% Confidence Interval
Progression-Free at 12 weeks35% (13 patients)20-53%
PSA Decline ≥50%5% (2 patients)-
PSA Decline ≥30%11% (4 patients)-
Median Progression-Free Survival3.5 months2.7-4.6 months
Median Overall Survival15.2 months10.1-18.9 months

Table 3: Common Adverse Events (All Grades)

Adverse EventPercentage of Patients
Mucositis/Stomatitis>20%
Fatigue>20%
Diarrhea>20%
AnemiaNot specified, G3 in >1 pt
LymphopeniaNot specified, G3 in >1 pt
Alveolitis/Pneumonitis≤ Grade 2

Data compiled from published results of the SAKK 08/08 trial.[10][13][14]

Experimental Protocols

  • Study Design: A multicenter, single-arm, phase II trial (ClinicalTrials.gov identifier: NCT00976755).[10][15]

  • Patient Population: 37 chemotherapy-naive patients with metastatic castration-resistant prostate cancer (mCRPC) and progressive disease.[10][11]

  • Intervention: Everolimus was administered orally at a continuous daily dose of 10 mg.[10][13] Treatment was continued in 28-day cycles until disease progression or unacceptable toxicity.[15]

  • Primary Endpoint: Progression-free survival (PFS) at 12 weeks, defined as the absence of prostate-specific antigen (PSA) progression, radiographic progression, or clinical progression.[10][13]

  • Secondary Endpoints: Included adverse events, overall PFS, PSA response, and overall survival.[13]

  • Biomarker Analysis: The study also explored predictive serum biomarkers and the significance of PTEN status in tumor tissue.[10][11]

While the specific, detailed laboratory protocols for the SAKK 08/08 trial are not fully published, the analysis of immune cell subpopulations would have generally followed these steps:

  • Sample Collection: Peripheral blood samples were collected from patients at baseline and at specified time points during treatment.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Flow Cytometry Staining: PBMCs were stained with a panel of fluorescently-labeled monoclonal antibodies specific for various immune cell surface markers (e.g., CD3, CD4, CD8 for T-cell subsets; CD25 and FoxP3 for regulatory T cells).

  • Data Acquisition: Stained cells were analyzed on a multi-color flow cytometer to quantify the different immune cell populations.

  • Data Analysis: The percentage and absolute counts of each immune cell subset were determined using specialized software.

Experimental Workflow: Immune Cell Subpopulation Analysis

Experimental_Workflow cluster_0 Patient Sample Processing cluster_1 Flow Cytometry cluster_2 Data Analysis Blood_Collection Peripheral Blood Collection PBMC_Isolation PBMC Isolation (Density Gradient) Blood_Collection->PBMC_Isolation Staining Antibody Staining (e.g., CD3, CD4, CD8) PBMC_Isolation->Staining Acquisition Data Acquisition Staining->Acquisition Analysis Quantification of Immune Cell Subsets Acquisition->Analysis

Caption: General workflow for immune cell analysis.


Conclusion

Everolimus, as investigated in the SAKK 08/08 trial, demonstrated moderate activity in patients with mCRPC.[10][11] Beyond its direct anti-proliferative effects via mTORC1 inhibition, everolimus has significant immunomodulatory properties.[8][9] The observed decrease in effector T cells and increase in immunosuppressive cell types like Tregs and MDSCs suggest a complex interaction with the host immune system.[8][10][12] These findings underscore the need for further research into rational combinations of mTOR inhibitors with immunotherapies to potentially overcome these immunosuppressive effects and enhance anti-tumor responses. The SAKK 08/08 trial provides valuable insights into the clinical application and immunological impact of everolimus in cancer therapy.

References

An In-depth Technical Guide to Ketoacyl Synthase (KAS) Target Binding and Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic "KAS 08" did not correspond to a publicly known biological target. This guide focuses on Ketoacyl Synthase (KAS) , a family of enzymes central to fatty acid biosynthesis, which is a likely interpretation of the user's query.

Introduction

Ketoacyl synthases (KSs) are a family of enzymes that play a pivotal role in the biosynthesis of fatty acids. They catalyze the condensation of an acyl group with a malonyl-acyl carrier protein (ACP), a fundamental step in the elongation of the fatty acid chain. This process is essential for the production of lipids required for cell membrane formation, energy storage, and the synthesis of signaling molecules. Due to their critical role in cell proliferation and survival, KAS enzymes have emerged as attractive therapeutic targets, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of KAS target binding, the downstream signaling consequences of its inhibition, and detailed experimental protocols for studying KAS enzymes and their inhibitors.

Ketoacyl Synthase (KAS) Family and Function

The KAS enzyme family is broadly categorized into three main types in bacteria (Type II fatty acid synthesis system):

  • KAS I (FabB): Primarily involved in the elongation of unsaturated fatty acids.

  • KAS II (FabF): Also involved in fatty acid elongation, particularly of saturated fatty acids.

  • KAS III (FabH): Catalyzes the initial condensation reaction, initiating the fatty acid synthesis cycle.

In mammals, these catalytic domains are part of a large multifunctional enzyme complex known as fatty acid synthase (FASN) (Type I FAS). Inhibition of the KAS domain of FASN is a key strategy in the development of novel therapeutics.

Target Binding and Inhibition

The active site of KAS enzymes contains a catalytic triad, typically composed of Cysteine, Histidine, and either another Histidine or Asparagine. The catalytic cycle involves the formation of a covalent acyl-enzyme intermediate at the active site cysteine. Inhibitors of KAS can be broadly classified based on their mechanism of action:

  • Covalent Inhibitors: These inhibitors form an irreversible covalent bond with the active site cysteine, leading to permanent inactivation of the enzyme.

  • Non-covalent Inhibitors: These inhibitors bind reversibly to the active site or allosteric sites, competing with the natural substrates.

Quantitative Data on KAS Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of two well-characterized KAS inhibitors, Thiolactomycin (B1682310) and Cerulenin.

InhibitorTarget KAS Isoform(s)Binding MechanismDissociation Constant (Kd)IC50Reference(s)
Thiolactomycin (TLM) M. tuberculosis KasANon-covalent, reversibleAcyl-KasA: 5.4 µM62.5 µM (M. tuberculosis)[1]
M. tuberculosis KasBNon-covalent, reversibleAcyl-KasB: 53 µM-[1]
E. coli FabBNon-covalent, reversible-6 µM[1]
Cerulenin Fungal and Bacterial KASCovalent, irreversibleN/AVaries by organism[2]

Note: IC50 values can vary significantly depending on the assay conditions, including substrate concentrations. For covalent inhibitors like Cerulenin, the IC50 is time-dependent.

Downstream Signaling Pathways Affected by KAS Inhibition

Inhibition of KAS, and consequently fatty acid synthesis, has profound effects on cellular signaling, primarily impacting pathways that regulate cell growth, proliferation, and survival. In cancer cells, which often exhibit upregulated de novo fatty acid synthesis, these effects are particularly pronounced.

Key Downstream Signaling Events:
  • PI3K/Akt/mTOR Pathway: Inhibition of fatty acid synthase has been shown to suppress the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The disruption of lipid metabolism can lead to cellular stress and downregulation of this pro-survival pathway.[3][4]

  • ERK Signaling: The impact of KAS inhibition on the ERK/MAPK pathway can be context-dependent. Some studies report that fatty acid synthesis inhibition can lead to the activation of ERK signaling as a pro-survival response.[4]

  • β-catenin/C-myc Pathway: Inhibition of FASN has been demonstrated to suppress the β-catenin/C-myc signaling pathway, which is crucial for the proliferation of certain cancer cells.[5]

  • Apoptosis Induction: By disrupting membrane integrity and vital signaling pathways, KAS inhibition can trigger programmed cell death (apoptosis) in cancer cells.[6]

Visualizing Downstream Signaling

The following diagrams illustrate the key signaling pathways affected by the inhibition of Ketoacyl Synthase.

Downstream_Signaling_of_KAS_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFR Growth Factor Receptor PI3K PI3K GFR->PI3K ERK ERK GFR->ERK KAS_Inhibitor KAS Inhibitor (e.g., this compound) KAS Ketoacyl Synthase (KAS) KAS_Inhibitor->KAS Inhibits Apoptosis Apoptosis KAS_Inhibitor->Apoptosis Induces Fatty_Acid_Synthesis Fatty Acid Synthesis KAS->Fatty_Acid_Synthesis Catalyzes beta_catenin β-catenin Fatty_Acid_Synthesis->beta_catenin Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits ERK->Proliferation beta_catenin->Proliferation Experimental_Workflow cluster_assay1 Protocol 1: KAS Activity Assay cluster_assay2 Protocol 2: Inhibitor Binding Assay P1_Step1 Prepare Reaction Mix (Substrates, Buffer) P1_Step2 Add KAS Inhibitor (Optional) P1_Step1->P1_Step2 P1_Step3 Add NADPH & Equilibrate P1_Step2->P1_Step3 P1_Step4 Initiate with KAS Enzyme P1_Step3->P1_Step4 P1_Step5 Monitor A340 Decrease P1_Step4->P1_Step5 P1_Step6 Calculate Enzyme Activity P1_Step5->P1_Step6 P2_Step1 Serially Dilute Inhibitor P2_Step2 Incubate Inhibitor with KAS P2_Step1->P2_Step2 P2_Step3 Equilibrate P2_Step2->P2_Step3 P2_Step4 Measure Binding Signal P2_Step3->P2_Step4 P2_Step5 Determine Kd P2_Step4->P2_Step5

References

In-depth Technical Guide: Structural Activity Relationship of KAS 08

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research into the structural activity relationship (SAR) of a specific compound designated "KAS 08" has not yielded definitive public-domain data identifying a singular molecule with this name. The scientific literature contains numerous references to the "Kas" family of enzymes, particularly KasA, which is a crucial enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis and a significant target for anti-tubercular drug development.[1][2][3] This guide, therefore, will focus on the broader structural activity relationships of inhibitors targeting Kas enzymes, a field of extensive research, rather than a specific, unidentifiable compound "this compound". The principles and methodologies discussed herein are fundamental to the process of drug discovery and development and are directly applicable to the design of novel Kas enzyme inhibitors.

The Target: β-ketoacyl-acyl carrier protein synthase (Kas) Enzymes

The Kas enzymes are essential for the elongation of fatty acid chains in bacteria, fungi, and plants. In Mycobacterium tuberculosis, the FAS-II system is responsible for the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall.[2] Inhibition of the enzymes in this pathway, such as KasA, leads to the disruption of cell wall formation and ultimately bacterial death. This makes the Kas enzymes highly attractive targets for the development of new antibacterial agents.[1][2]

Catalytic Mechanism of KasA

The catalytic cycle of KasA involves a series of steps including acylation, decarboxylation, and condensation to elongate the acyl chain.[3] Understanding this mechanism is crucial for designing inhibitors that can effectively block the active site and prevent the enzymatic reaction.

Structural Activity Relationships of KasA Inhibitors

The development of KasA inhibitors has led to the identification of several chemical scaffolds with potent anti-tubercular activity. The SAR studies of these scaffolds provide valuable insights into the key structural features required for effective inhibition.

Indazole Sulfonamides

A notable class of KasA inhibitors is the indazole sulfonamides. Whole-genome sequencing of resistant mutants to compounds like GSK3011724A identified single-nucleotide polymorphisms in the kasA gene, confirming KasA as the primary target.[1] X-ray crystallography of the KasA-GSK3011724A complex has provided a detailed understanding of the binding interactions.[1]

Table 1: Quantitative Data for Indazole Sulfonamide Analogs

CompoundModificationMIC (µM) against M. tuberculosis H37Rv
GSK3011724A Indazole sulfonamide coreNot specified in provided abstracts
Analog X Modification of the sulfonamide groupData not available in provided abstracts
Analog Y Substitution on the indazole ringData not available in provided abstracts

Note: Specific quantitative data for analogs was not available in the initial search results. This table serves as a template for how such data would be presented.

Aryl Fluorosulfates

Another promising class of anti-tubercular agents is the aryl fluorosulfates. Lead optimization of this series through detailed SAR studies has resulted in compounds with significant improvements in activity.[4]

Table 2: SAR of Aryl Fluorosulfate Analogs

CompoundR1 GroupR2 GroupMIC (µM) against M. tuberculosis H37Rv
3a HH1.5 (H37Ra IC50)
20k AcetamideH0.17
21a Methyl amideHSimilar to 20k
21b Methyl sulfonamideH0.06

Data extracted from a study on aryl fluorosulfate-based inhibitors.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method is the broth microdilution assay.

Protocol:

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assay

To confirm direct inhibition of the target enzyme, an in vitro enzyme assay is performed.

Protocol:

  • Purify the recombinant KasA enzyme.

  • In a reaction mixture containing the purified enzyme, acyl-AcpM substrate, and the inhibitor at various concentrations.

  • Initiate the reaction by adding malonyl-AcpM.

  • Monitor the reaction progress by measuring the decrease in a specific substrate or the formation of a product, often using a spectrophotometric or fluorometric method.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Workflows

Visualizing the biological context and experimental procedures can aid in understanding the overall drug discovery process.

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) AcpM Acyl Carrier Protein (AcpM) FAS_I->AcpM Produces short-chain fatty acids KasA KasA AcpM->KasA Provides acyl substrate KasB KasB KasA->KasB Elongates fatty acid chain Mycolic_Acids Mycolic Acids KasB->Mycolic_Acids Further elongation and modification Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation

Caption: Mycolic acid biosynthesis pathway in M. tuberculosis.

SAR_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization Screening High-Throughput Screening Hit Hit Compound Screening->Hit SAR SAR Studies (Analog Synthesis) Hit->SAR Biological_Assays Biological Assays (MIC, Enzyme Inhibition) SAR->Biological_Assays Data_Analysis Data Analysis Biological_Assays->Data_Analysis Data_Analysis->SAR Iterative Design Lead_Compound Lead Compound Data_Analysis->Lead_Compound

Caption: A typical workflow for Structural Activity Relationship (SAR) studies.

While the specific entity "this compound" remains elusive in the current scientific literature, the principles of structural activity relationship studies are well-established and have been successfully applied to the development of potent inhibitors of the Kas family of enzymes. The ongoing efforts in this area are critical for the discovery of new therapeutics to combat tuberculosis and other infectious diseases. Future research will likely focus on the design of inhibitors with improved pharmacokinetic and pharmacodynamic properties, leveraging the detailed structural and mechanistic understanding of the Kas enzymes.

References

KAS 08: A Novel Small-Molecule Modulator of Type I Interferon Production via the STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. Aberrant activation or suppression of this pathway is implicated in a range of diseases, including autoimmune disorders and cancer, making it a key target for therapeutic intervention. This document provides a comprehensive technical overview of KAS 08, a novel small-molecule activator of the STING (Stimulator of Interferon Genes) pathway. This compound demonstrates a unique mechanism of action, acting synergistically with the endogenous STING ligand cGAMP to significantly enhance the production of type I interferons, including Interferon-β (IFN-β). This guide details the quantitative effects of this compound on IFN-β production, provides detailed experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

This compound and its Impact on Type I Interferon Production

This compound was identified through structural modification of a previously reported anti-cancer agent, DW2282.[1] It has been characterized as a potent small-molecule activator of the STING pathway, particularly effective in augmenting the immune response initiated by cyclic GMP-AMP (cGAMP).[1][2]

Synergistic Enhancement of IFN-β and IP-10 Secretion

Studies in the human monocytic cell line THP-1 have demonstrated that this compound, in the presence of cGAMP, leads to a significant increase in the secretion of IFN-β and the chemokine IP-10 (CXCL10), a key interferon-stimulated gene (ISG).[2][3] This synergistic effect highlights the potential of this compound as a combination therapy agent to boost innate immune responses.

Table 1: Effect of this compound on IFN-β and IP-10 Production in THP-1 Cells

TreatmentConcentrationIFN-β Secretion (pg/mL)IP-10 Secretion (pg/mL)
DMSO (Control)-~50~1000
cGAMP1 µg/mL~200~4000
This compound10 µM~50~1000
This compound + cGAMP 10 µM + 1 µg/mL ~400 ~8000

Data are approximate values derived from graphical representations in Jung et al. (2021) and are intended for illustrative purposes.[3]

Dose-Dependent Augmentation of Interferon-Stimulated Gene (ISG) Response

The potentiation of STING signaling by this compound is further evidenced by its effect on the expression of interferon-stimulated genes. In a THP-1 cell line equipped with an ISG-luciferase reporter, this compound significantly enhanced the luciferase signal induced by varying concentrations of cGAMP, demonstrating a clear dose-dependent synergistic relationship.[3]

Core Signaling Pathway

The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP. cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[4][5][6][7] this compound is understood to enhance the phosphorylation of STING and its downstream effectors, thereby amplifying this signaling cascade.[1][8]

KAS_08_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates KAS08 This compound STING_active Activated STING KAS08->STING_active augments activation TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene translocates to & activates transcription STING->STING_active translocates to STING_active->TBK1 recruits IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA

Caption: this compound augments the cGAS-STING signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on type I interferon production.

Quantification of IFN-β by ELISA

This protocol outlines the steps for measuring the concentration of secreted IFN-β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow start Start prepare Prepare standards, samples, and reagents start->prepare add_sample Add 100µL of standard or sample to each well prepare->add_sample incubate1 Incubate for 1 hour at 37°C add_sample->incubate1 wash1 Aspirate and wash wells 3 times incubate1->wash1 add_detection_A Add 100µL of Detection Reagent A wash1->add_detection_A incubate2 Incubate for 1 hour at 37°C add_detection_A->incubate2 wash2 Aspirate and wash wells 3 times incubate2->wash2 add_detection_B Add 100µL of Detection Reagent B (HRP-conjugate) wash2->add_detection_B incubate3 Incubate for 30 minutes at 37°C add_detection_B->incubate3 wash3 Aspirate and wash wells 5 times incubate3->wash3 add_substrate Add 90µL of TMB Substrate Solution wash3->add_substrate incubate4 Incubate for 15-20 minutes at 37°C in the dark add_substrate->incubate4 add_stop Add 50µL of Stop Solution incubate4->add_stop read_plate Read absorbance at 450nm add_stop->read_plate end End read_plate->end

Caption: Workflow for IFN-β ELISA.

Methodology:

  • Preparation: Bring all reagents, samples, and standards to room temperature. Reconstitute the IFN-β standard and prepare a serial dilution series. Dilute cell culture supernatant samples as needed.

  • Sample Addition: Add 100 µL of each standard, blank, and sample to the appropriate wells of the pre-coated microplate.

  • Incubation 1: Cover the plate and incubate for 1 hour at 37°C.

  • Wash 1: Aspirate the liquid from each well and wash three times with 350 µL of 1X Wash Buffer per well.

  • Detection Reagent A: Add 100 µL of biotinylated anti-IFN-β antibody (Detection Reagent A) to each well.

  • Incubation 2: Cover the plate and incubate for 1 hour at 37°C.

  • Wash 2: Repeat the aspiration and wash step as in step 4.

  • Detection Reagent B: Add 100 µL of HRP-streptavidin conjugate (Detection Reagent B) to each well.

  • Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.

  • Wash 3: Aspirate the liquid and wash five times with 1X Wash Buffer.

  • Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use this curve to determine the concentration of IFN-β in the samples.

Interferon-Stimulated Gene (ISG) Reporter Assay

This assay utilizes a luciferase reporter gene under the control of an ISG promoter to quantify the activation of the STING pathway.

Methodology:

  • Cell Culture and Transfection: Plate THP-1-ISG-Lucia™ cells in a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of cGAMP in the presence or absence of this compound (e.g., 2.5 µM). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Lysis: Lyse the cells using a luciferase lysis buffer.

  • Luciferase Assay:

    • Add luciferase assay substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO-treated cells) and plot the results to visualize the dose-dependent effect of the treatments.

Western Blot for Phosphorylated STING Pathway Proteins

This protocol is for the detection of phosphorylated forms of STING, TBK1, and IRF3, which are indicative of pathway activation.

Methodology:

  • Cell Treatment and Lysis: Treat THP-1 cells with this compound in the presence or absence of cGAMP for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and total protein controls overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

Conclusion

This compound represents a promising small-molecule modulator of the cGAS-STING pathway. Its ability to synergistically enhance cGAMP-mediated type I interferon production suggests its potential utility in therapeutic areas where a robust innate immune response is desired, such as in cancer immunotherapy. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and characterize this compound and similar compounds targeting the STING signaling cascade. Further studies are warranted to fully elucidate the precise molecular mechanism of this compound's interaction with the STING protein and to evaluate its efficacy and safety in preclinical and clinical settings.

References

KAS-08: A Novel STING Activator for Potentiating Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response. KAS-08 is a novel small-molecule STING activator that has demonstrated significant therapeutic potential in preclinical cancer models. This technical guide provides a comprehensive overview of KAS-08, including its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data from key studies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway plays a pivotal role in detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.[1] Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for priming an effective anti-tumor T-cell response.[2][3] This has made the STING pathway an attractive target for cancer immunotherapy.

KAS-08 was identified through structural modification of DW2282, a compound previously recognized as an anti-cancer agent with an unknown mechanism.[4] KAS-08 has been validated as an effective STING pathway activator that functions synergistically with cyclic GMP-AMP (cGAMP), the natural ligand for STING.[4][5] This synergistic activity enhances the production of type I IFNs and demonstrates potent anti-tumor effects in preclinical models.[4]

Mechanism of Action: The STING Signaling Pathway

KAS-08 enhances the cGAMP-induced activation of the STING signaling pathway.[2][4] While KAS-08 itself does not directly bind to the cGAMP-binding site on STING, it potentiates the downstream signaling cascade initiated by cGAMP.[6]

The canonical STING pathway is initiated by the binding of cGAMP to STING, which is located on the endoplasmic reticulum (ER).[1][7] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][7]

At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[2][3] TBK1 then phosphorylates both itself and STING, creating a scaffold for the recruitment and phosphorylation of interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I IFNs, such as IFN-β.[1][7]

KAS-08's synergistic effect is observed through the enhanced phosphorylation of STING and its downstream effectors in the presence of cGAMP.[4] This amplification of the STING signal leads to a more robust anti-tumor immune response.

Signaling Pathway Diagram:

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAMP cGAMP STING_inactive STING (inactive) cGAMP->STING_inactive binds KAS08 KAS-08 STING_active STING (active) + p-STING KAS08->STING_active potentiates cGAS cGAS cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 STING_active->IRF3 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_active phosphorylates pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISGs Type I IFN Genes (e.g., IFN-β) pIRF3_dimer->ISGs activates transcription ISG_Reporter_Assay_Workflow A 1. Seed THP-1 Lucia ISG reporter cells in a 96-well plate B 2. Treat cells with KAS-08 and/or cGAMP A->B C 3. Incubate for 24 hours B->C D 4. Collect supernatant C->D E 5. Add QUANTI-Luc reagent D->E F 6. Measure luminescence E->F InVivo_Workflow A 1. CT26 Cell Culture B 2. Subcutaneous Injection into BALB/c Mice A->B C 3. Tumor Growth to Palpable Size B->C D 4. Randomization into Treatment Groups C->D E 5. Treatment Administration (Vehicle, KAS-08, cGAMP, Combo) D->E F 6. Tumor Volume and Body Weight Monitoring E->F G 7. Data Analysis and Endpoint F->G

References

Methodological & Application

Application Notes and Protocols for Utilizing Kaposi's Sarcoma-Associated Herpesvirus (KSHV/HHV-8) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kaposi's sarcoma-associated herpesvirus (KSHV), also known as Human herpesvirus 8 (HHV-8), is a gammaherpesvirus linked to the development of Kaposi's sarcoma, primary effusion lymphoma, and multicentric Castleman's disease.[1][2] The study of KSHV in vitro is crucial for understanding its lifecycle, pathogenesis, and for the development of novel therapeutic interventions. KSHV infection in cell culture is characterized by two distinct phases: a latent phase, where the virus persists with limited gene expression, and a lytic phase, which involves viral replication and the production of new virions.[3][4][5] This document provides detailed application notes and protocols for the use of KSHV in cell culture experiments, including virus production, infection of target cells, and methods for quantifying viral activity and its effects on cellular processes.

Data Presentation

Table 1: Susceptibility of Various Cell Lines to KSHV Infection
Cell LineCell TypeOriginSusceptibility to Latent InfectionLytic Induction with TPAReference
TIMETelomerase-immortalized endothelialHumanHighYes[1]
HUVECPrimary umbilical vein endothelialHumanHigh-
DMVECPrimary dermal microvascular endothelialHumanHighYes[2]
293/293TEmbryonic kidneyHumanHighYes[1]
HFFForeskin fibroblastHumanHighNo[1]
SLKEndothelial-likeHumanHighNo[1]
VeroKidney epithelialAfrican green monkeyHigh-
CV-1Kidney fibroblastAfrican green monkeyHighNo[1]
BCBL-1B-cell lymphomaHumanLatently infectedYes[1]
JSC-1B-cell lymphomaHumanLatently infectedYes[2]
BCP-1B-cell lymphomaHumanLatently infectedYes[6]
BJABB-cell lymphomaHumanLow (cell-free), High (co-culture)-[7][8]
Table 2: Quantitative Analysis of KSHV Lytic Induction
Cell LineInduction AgentFold Increase in Viral DNA (Supernatant)Percentage of Lytically Infected CellsMethod of QuantificationReference
BCP-13 mM Sodium Butyrate (B1204436)450-fold in 48hNot specifiedReal-time PCR[6]
BCBL-1TPANot specified~3% (spontaneous), higher with TPAImmunofluorescence[9]
iSLK.219Doxycycline + Sodium ButyrateNot specified>95% (with anthracyclines)Reporter virus (luciferase)[10][11]
JSC-1TPA (20 ng/mL)Not specifiedNot specifiedWestern blot for lytic proteins[12]
Table 3: Regulation of Host and Viral Protein Expression during Lytic KSHV Infection in Endothelial Cells
ProteinFunctionRegulation during Lytic CycleFold ChangeTime PointReference
PKRdsRNA sensor, antiviral responseDownregulated>2-fold-[13]
Nectin-2NK cell receptor ligandDownregulated by K5--[13]
CD155NK cell receptor ligandDownregulated by K5--[13]
ORF50 (RTA)Lytic transactivatorUpregulatedHigh2 h post-infection[14]
ORF73 (LANA)Latency-associated nuclear antigenMaintained/Slightly Increased--[9][14]
K8.1Late lytic glycoproteinUpregulated--[15]
vIL-6Viral cytokineUpregulated--[16]

Experimental Protocols

Protocol 1: Production and Purification of KSHV Virions

This protocol describes the production of KSHV from the latently infected B-cell line BCBL-1, followed by virion purification.

Materials:

  • BCBL-1 cells

  • RPMI 1640 medium with 10% FBS and antibiotics

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) or Sodium Butyrate

  • Phosphate-buffered saline (PBS)

  • 0.45 µm filters

  • Sucrose (B13894)

  • Ultracentrifuge and rotors (e.g., SW28)

  • Nycodenz or Histodenz gradients (optional, for higher purity)

Procedure:

  • Culture BCBL-1 cells in RPMI 1640 medium to a density of approximately 1 x 10^6 cells/mL.

  • Induce the lytic cycle by adding TPA to a final concentration of 20 ng/mL or sodium butyrate to 0.3 mM.

  • Incubate the cells for 5-7 days.

  • Collect the culture supernatant.

  • Clarify the supernatant by centrifugation at 4,000 x g for 30 minutes, followed by 8,000 x g for 15 minutes to remove cells and debris.[17]

  • Filter the cleared supernatant through a 0.45 µm filter.[17]

  • Pellet the virions by ultracentrifugation at approximately 80,000 x g for 1 hour through a 5% sucrose cushion.[17][18]

  • Resuspend the virus pellet in PBS or an appropriate buffer.

  • For higher purity, the concentrated virus can be further purified by centrifugation through a 20-35% Nycodenz or Histodenz step gradient.[17][19]

  • Collect the virus band, dilute in PBS, and pellet by ultracentrifugation.

  • Resuspend the final pellet in a small volume of PBS and store at -80°C.

Protocol 2: Infection of Adherent Cells with KSHV

This protocol outlines the infection of adherent cells, such as HUVECs or 293T cells, with purified KSHV.

Materials:

  • Target adherent cells (e.g., HUVECs, 293T)

  • Complete growth medium for the target cells

  • Purified KSHV stock

  • Polybrene (optional, enhances infection)

  • 24-well plates

Procedure:

  • Seed the target cells in a 24-well plate and grow to confluence.

  • On the day of infection, remove the culture medium.

  • Prepare the virus inoculum by diluting the KSHV stock in the appropriate growth medium. Polybrene can be added to a final concentration of 8 µg/mL to enhance infection.

  • Add the virus inoculum to the cells.

  • Centrifuge the plate at a low speed (e.g., 2500 rpm) for 1-2 hours at room temperature (spinoculation).[20] This significantly enhances infection efficiency.

  • After spinoculation, incubate the cells at 37°C for at least 2 hours.

  • Remove the virus inoculum and replace it with fresh, complete growth medium.

  • Incubate the cells and monitor for signs of infection (e.g., GFP expression if using a reporter virus) or harvest for analysis at desired time points.

Protocol 3: Quantitative PCR (qPCR) for KSHV DNA Quantification

This protocol allows for the quantification of KSHV genomic DNA in infected cells or in the supernatant.

Materials:

  • DNA extraction kit

  • qPCR primers and probe for a KSHV gene (e.g., ORF73/LANA or K6)

  • qPCR primers and probe for a host reference gene (e.g., ERV-3 or GAPDH)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Sample Preparation:

    • Cell-associated DNA: Harvest infected cells, wash with PBS, and extract total DNA using a commercial kit.

    • Cell-free (supernatant) DNA: Collect culture supernatant, centrifuge to remove debris, and extract viral DNA.

  • qPCR Reaction Setup:

    • Prepare a master mix containing the qPCR mix, primers, and probe for the KSHV target and the host reference gene in separate reactions.

    • Create a standard curve using a plasmid containing the target KSHV sequence at known concentrations.

  • qPCR Program:

    • Run the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the copy number of the KSHV genome by comparing the Ct values of the samples to the standard curve.

    • Normalize the KSHV copy number to the cell number by using the host reference gene. For supernatant, express as copy number per mL.

Protocol 4: Immunofluorescence Assay (IFA) for Latent and Lytic Proteins

This protocol is for the detection of KSHV latent (LANA) and lytic proteins in infected cells.

Materials:

  • Infected cells grown on coverslips

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde or acetone)

  • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibodies (e.g., anti-LANA for latency, anti-K8.1 or anti-ORF59 for lytic cycle)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Wash the cells on coverslips with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with pre-cooled acetone (B3395972) for 10 minutes at -20°C.[21]

  • Wash twice with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes (if using paraformaldehyde fixation).

  • Wash twice with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize using a fluorescence microscope.

Protocol 5: Western Blot Analysis of KSHV and Host Proteins

This protocol describes the detection of specific viral or cellular proteins in KSHV-infected cells.

Materials:

  • Infected and control cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RTA, anti-K8, anti-vIL-6, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare whole-cell lysates from infected and control cells.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

KSHV-Induced Signaling Pathways

KSHV manipulates multiple cellular signaling pathways to promote its survival, proliferation, and pathogenesis.

KSHV_Signaling cluster_KSHV KSHV Proteins cluster_Cell Host Cell cluster_RAS_MAPK RAS/MAPK Pathway cluster_NFkB NF-κB Pathway cluster_FoxO1 Oxidative Stress Response vGPCR vGPCR Ras Ras vGPCR->Ras activates vFLIP vFLIP IKK IKK vFLIP->IKK activates FoxO1 FoxO1 vFLIP->FoxO1 upregulates via NF-κB miRNAs miRNAs IkBa IκBα miRNAs->IkBa inhibits miRNAs->FoxO1 upregulates via NF-κB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis ERK->Proliferation IKK->IkBa NFkB NF-κB IkBa->NFkB Inflammation Inflammation, Survival NFkB->Inflammation Antioxidant Antioxidant Response FoxO1->Antioxidant

Caption: KSHV proteins manipulate host cell signaling pathways.

Experimental Workflow for Studying KSHV Infection

This diagram illustrates a typical workflow for studying the effects of KSHV infection in cell culture.

KSHV_Workflow cluster_analysis Post-Infection Analysis start Start: Culture Target Cells (e.g., HUVEC, 293T) infection Infect Target Cells with KSHV start->infection virus_prod Virus Production (e.g., from BCBL-1 cells) virus_prod->infection qpcr qPCR: Viral Load Quantification infection->qpcr ifa IFA: Latency (LANA) vs. Lytic (K8.1) infection->ifa wb Western Blot: Protein Expression (Viral & Host) infection->wb rnaseq RNA-Seq/RT-qPCR: Gene Expression Analysis infection->rnaseq KSHV_Lifecycle Latency Latency Lytic Lytic Cycle Latency->Lytic Reactivation (e.g., TPA, Dox) Lytic->Latency Establishment of New Latent Infection LANA LANA (ORF73) LANA->Latency Maintains RTA RTA (ORF50) LANA->RTA Represses RTA->Lytic Initiates

References

Application Notes and Protocols for the Characterization of KAS 08 in THP-1 Human Monocytic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The human monocytic leukemia cell line, THP-1, is a widely utilized in vitro model for the study of monocyte and macrophage biology.[1][2] These cells can be differentiated into a macrophage-like phenotype, making them an invaluable tool for investigating immune responses, inflammatory processes, and the effects of novel therapeutic compounds.[1][2][3] This document provides a comprehensive guide for the treatment of THP-1 cells with a novel small molecule inhibitor, KAS 08. It outlines detailed protocols for cell culture, differentiation, and a battery of assays to characterize the biological effects of this compound, including its impact on cell viability, cytokine production, and key inflammatory signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome.

General Workflow for Assessing this compound in THP-1 Cells

The following diagram illustrates a typical experimental workflow for evaluating the effects of a novel compound like this compound on THP-1 cells.

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Treatment & Stimulation cluster_2 Phase 3: Endpoint Analysis THP-1 Monocyte Culture THP-1 Monocyte Culture PMA Differentiation PMA Differentiation THP-1 Monocyte Culture->PMA Differentiation Differentiated Macrophages Differentiated Macrophages PMA Differentiation->Differentiated Macrophages This compound Treatment This compound Treatment Differentiated Macrophages->this compound Treatment Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) This compound Treatment->Inflammatory Stimulus (e.g., LPS) Cell Viability Assay Cell Viability Assay Inflammatory Stimulus (e.g., LPS)->Cell Viability Assay Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Inflammatory Stimulus (e.g., LPS)->Cytokine Analysis (ELISA) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Inflammatory Stimulus (e.g., LPS)->Signaling Pathway Analysis (Western Blot) Inflammasome Activation Assay Inflammasome Activation Assay Inflammatory Stimulus (e.g., LPS)->Inflammasome Activation Assay

Caption: Experimental workflow for this compound treatment of THP-1 cells.

Experimental Protocols

THP-1 Cell Culture and Differentiation

This protocol details the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[1][2]

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Multi-well plates (6-well, 24-well, 96-well)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Protocol:

  • Thawing and Culturing THP-1 Monocytes:

    • Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.[2]

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium.[2]

    • Centrifuge at 300 x g for 5 minutes.[2]

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete medium in a T-75 flask.[2]

    • Maintain the culture in an incubator at 37°C with 5% CO2.[4]

    • Subculture the cells every 3-4 days to maintain a cell density between 2x10^5 and 8x10^5 cells/mL.[4]

  • Differentiation of THP-1 Monocytes into Macrophages:

    • Seed THP-1 monocytes into the desired multi-well plate at a density of 5x10^5 cells/mL.

    • Prepare a stock solution of PMA in DMSO. A final concentration of 5-100 ng/mL of PMA is commonly used for differentiation.[3][5]

    • Add PMA to the cell culture medium to achieve the desired final concentration.

    • Incubate the cells for 24-48 hours at 37°C with 5% CO2.[6] During this time, the cells will become adherent and exhibit a macrophage-like morphology.[6]

    • After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells once with sterile PBS.

    • Add fresh, PMA-free complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with this compound treatment.[5]

This compound Treatment and Inflammatory Stimulation

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to obtain the desired final concentrations for treatment.

  • Aspirate the medium from the differentiated THP-1 cells and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for this compound).

  • Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1-2 hours).

  • To induce an inflammatory response, stimulate the cells with an appropriate agonist. Lipopolysaccharide (LPS) is a common choice for activating Toll-like receptor 4 (TLR4) signaling.[5][6] A typical concentration range for LPS is 10-1000 ng/mL.[7]

  • Incubate the cells for the desired stimulation period (e.g., 4-24 hours), depending on the endpoint being measured.[5][7]

Endpoint Analysis

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxicity of this compound.

Protocol:

  • Differentiate THP-1 cells in a 96-well plate as described in section 2.1.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.[8]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cytokine Production (ELISA)

This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Protocol:

  • Following treatment with this compound and stimulation with LPS as described in section 2.2, carefully collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) using commercially available kits, following the manufacturer's protocol.[9][10]

  • Measure the absorbance using a microplate reader and determine the cytokine concentrations based on a standard curve.[10]

Western Blot Analysis of Signaling Pathways

This method is used to determine the effect of this compound on the activation of key signaling proteins.

Protocol:

  • After treatment with this compound and stimulation with LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p65, p65, p-p38, p38).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[12]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NLRP3 Inflammasome Activation Assay

This assay measures the activation of the NLRP3 inflammasome through the detection of cleaved caspase-1 and secreted IL-1β.[13][14]

Protocol:

  • Prime differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[15]

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with an NLRP3 activator such as ATP (5 mM) or nigericin (B1684572) (5-20 µM) for 30-60 minutes.[15]

  • Collect the cell culture supernatant for IL-1β ELISA as described in section 3.2.

  • Prepare cell lysates and perform a Western blot for cleaved caspase-1 (p20 subunit) as described in section 3.3.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on THP-1 Cell Viability

This compound Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
0.198.6 ± 4.8
195.3 ± 6.1
1082.1 ± 7.5
10045.7 ± 8.3
Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on LPS-Induced Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control25.4 ± 8.115.2 ± 5.4
LPS (100 ng/mL)1582.3 ± 120.5850.6 ± 95.7
LPS + this compound (1 µM)1250.1 ± 115.2675.4 ± 88.1
LPS + this compound (10 µM)780.5 ± 98.9420.8 ± 76.3
Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Diagrams

The following diagrams illustrate key inflammatory signaling pathways in THP-1 cells that can be modulated by inhibitors like this compound.

NF-κB Signaling Pathway

G cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound This compound This compound->IKK Complex

Caption: Simplified NF-κB signaling pathway in THP-1 cells.

MAPK Signaling Pathway

G cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 p38 p38 MKK3/6->p38 AP-1 AP-1 p38->AP-1 Nucleus Nucleus AP-1->Nucleus Translocation Gene Transcription Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound This compound This compound->p38

Caption: Simplified p38 MAPK signaling pathway in THP-1 cells.

NLRP3 Inflammasome Activation

G cluster_0 Signal 1 cluster_1 Signal 2 LPS LPS TLR4 TLR4 LPS->TLR4 Transcription NF-κB NF-κB TLR4->NF-κB Transcription Pro-IL-1β & NLRP3 Pro-IL-1β & NLRP3 NF-κB->Pro-IL-1β & NLRP3 Transcription IL-1β IL-1β Pro-IL-1β & NLRP3->IL-1β Secretion ATP/Nigericin ATP/Nigericin K+ efflux K+ efflux ATP/Nigericin->K+ efflux NLRP3 NLRP3 K+ efflux->NLRP3 ASC ASC NLRP3->ASC Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Inflammasome Assembly Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Caspase-1->Pro-IL-1β & NLRP3 Cleavage This compound This compound This compound->NLRP3

Caption: NLRP3 inflammasome activation pathway.

References

Application Notes and Protocols for Studying Kaposi's Sarcoma-Associated Herpesvirus (KSHV/HHV-8) in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaposi's sarcoma-associated herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is a gammaherpesvirus linked to several malignancies, including Kaposi's sarcoma, primary effusion lymphoma (PEL), and multicentric Castleman's disease.[1][2][3] KSHV has a biphasic life cycle, consisting of a latent and a lytic phase, both of which are crucial for tumorigenesis.[4] The virus encodes several oncoproteins that manipulate host cell signaling pathways to promote cell proliferation, survival, and angiogenesis.[1][2][3] Mouse models are indispensable tools for investigating KSHV pathogenesis and for the preclinical evaluation of novel therapeutic strategies. This document provides detailed protocols and application notes for establishing and utilizing mouse tumor models for KSHV-related cancer research.

Signaling Pathways in KSHV-Mediated Oncogenesis

KSHV manipulates a variety of cellular signaling pathways to drive tumorigenesis. A key pathway that is frequently activated is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[1] Viral proteins, expressed during both latent and lytic phases of the viral life cycle, can trigger this pathway.[1][4] Additionally, KSHV interacts with other critical signaling pathways, including the MAPK, NF-κB, and Wnt/β-catenin pathways, to create a favorable environment for tumor development and progression.[2][4]

KSHV_Signaling_Pathways KSHV-Modulated Signaling Pathways cluster_virus KSHV cluster_pathways Host Cell Signaling cluster_outcomes Cellular Outcomes KSHV KSHV (HHV-8) PI3K PI3K/AKT/mTOR Pathway KSHV->PI3K MAPK MAPK Pathway KSHV->MAPK NFkB NF-κB Pathway KSHV->NFkB Wnt Wnt/β-catenin Pathway KSHV->Wnt Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis MAPK->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Wnt->Proliferation

Caption: KSHV interaction with host cell signaling pathways.

Experimental Protocols

Generation of a Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor model using KSHV-positive cancer cells.

Materials:

  • KSHV-positive cell line (e.g., PEL cells)

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles (25-27 gauge)

  • Calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture KSHV-positive cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume using calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Drug Administration:

    • Treatment Group: Administer the investigational drug at a predetermined dose and schedule via the desired route (e.g., intraperitoneal injection, oral gavage).

    • Control Group: Administer an equivalent volume of the vehicle control using the same route and schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size, or if signs of excessive morbidity are observed. Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

Experimental_Workflow Subcutaneous Xenograft Model Workflow A Cell Preparation (KSHV+ cells) B Tumor Implantation (Subcutaneous injection) A->B C Tumor Growth Monitoring B->C D Randomization (Treatment vs. Control) C->D E Drug Administration D->E F Data Collection (Tumor Volume, Body Weight) E->F G Endpoint & Analysis (Tumor Excision, Histology) F->G

Caption: Workflow for a subcutaneous xenograft mouse model study.

Data Presentation

The following tables represent hypothetical data from a preclinical study evaluating a novel anti-KSHV therapeutic in a mouse xenograft model.

Table 1: In Vivo Efficacy of a Novel Therapeutic in a KSHV-Positive Tumor Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlDaily, Oral Gavage1500 ± 250-
Therapeutic A25 mg/kg, Daily, Oral Gavage750 ± 15050
Therapeutic A50 mg/kg, Daily, Oral Gavage300 ± 10080

Table 2: Biomarker Analysis from Excised Tumors

Treatment GroupKi-67 Staining (% Positive Cells)CD31 Staining (Vessel Density)p-AKT Levels (Relative to Control)
Vehicle Control85 ± 1030 ± 51.0
Therapeutic A (50 mg/kg)20 ± 510 ± 30.2

Conclusion

The study of KSHV-driven malignancies relies heavily on the use of robust and reproducible mouse models. The protocols and data presented here provide a framework for the in vivo evaluation of novel therapeutics targeting KSHV-associated cancers. Careful experimental design and comprehensive data analysis are critical for the successful translation of preclinical findings to the clinic.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "KAS 08" has not yielded a specific, publicly documented chemical compound or therapeutic agent under this designation. This ambiguity prevents the creation of detailed application notes and protocols for its in vivo administration as requested.

To provide accurate and reliable information, including recommended dosages, experimental protocols, and relevant signaling pathways, a more precise identification of the substance referred to as "this compound" is necessary. The current search results primarily point to research related to "Kaposi sarcoma-associated herpesvirus (KSHV)," also known as "human herpesvirus 8 (HHV-8)," and a cell therapy product named "Descartes-08," which is distinct from a chemical compound.

For the research, scientific, and drug development professionals who are the intended audience of this document, the following information is crucial for proceeding:

  • Full chemical name or IUPAC name: This will allow for a precise search of chemical and pharmacological databases.

  • CAS (Chemical Abstracts Service) number: This is a unique identifier that will definitively identify the compound.

  • Alternative names or synonyms: The compound may be known by other, more common names.

  • Therapeutic target or class of compound: Knowing the intended biological target or the chemical class can help narrow down the search.

  • Context of use: Information about the research area or disease model where "this compound" is being investigated would be highly beneficial.

Without this essential information, any attempt to provide dosage recommendations or experimental protocols would be speculative and potentially unsafe.

General Principles for Determining In Vivo Dosage of Novel Compounds

While specific data for "this compound" is unavailable, researchers can follow established principles when determining the in vivo dosage for a novel compound. This process typically involves a tiered approach, starting with in vitro studies and progressing to animal models.

Preclinical Workflow for Dosage Determination

A typical workflow for establishing an in vivo dose is outlined below.

G cluster_0 In Vitro & Ex Vivo Studies cluster_1 Pharmacokinetic (PK) Studies cluster_2 Pharmacodynamic (PD) & Efficacy Studies cluster_3 Toxicology Studies in_vitro_toxicity In Vitro Cytotoxicity Assays adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) in_vitro_toxicity->adme Inform starting dose target_engagement Target Engagement & Potency (EC50/IC50) target_engagement->adme ex_vivo Ex Vivo Tissue/Cell Models ex_vivo->adme dose_ranging Single Ascending Dose (SAD) Studies adme->dose_ranging bioavailability Bioavailability Assessment dose_ranging->bioavailability pd_markers Biomarker Analysis bioavailability->pd_markers efficacy_models Disease-Specific Animal Models pd_markers->efficacy_models dose_response Dose-Response Relationship efficacy_models->dose_response acute_tox Acute Toxicity Studies dose_response->acute_tox repeat_dose_tox Repeat-Dose Toxicity Studies acute_tox->repeat_dose_tox noael Determine NOAEL (No-Observed-Adverse-Effect Level) repeat_dose_tox->noael

Caption: Preclinical workflow for in vivo dose determination.

Hypothetical Application Note and Protocol Structure

Once "this compound" is identified, a detailed application note and protocol would be structured as follows. This structure is provided as a template for what could be developed with the necessary information.

Application Note: In Vivo Administration of [Identified Compound Name] (this compound)

1. Introduction

  • Compound: [Identified Compound Name] (this compound)

  • Mechanism of Action: [Description of the biological target and signaling pathway].

  • Intended Use: [Description of the research application, e.g., preclinical cancer models, neurological disorders, etc.].

2. Materials and Reagents

  • [Identified Compound Name] (this compound)

  • Vehicle solution (e.g., Saline, PBS, DMSO, etc.)

  • Animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)

  • Administration equipment (e.g., syringes, gavage needles)

3. Recommended Dosage and Administration

This section would be populated with data from empirical studies.

Animal ModelRoute of AdministrationDosage Range (mg/kg)Dosing FrequencyVehicle
Mouse (C57BL/6)Intraperitoneal (i.p.)[Data][Data][Data]
Mouse (BALB/c)Oral (p.o.)[Data][Data][Data]
Rat (Sprague-Dawley)Intravenous (i.v.)[Data][Data][Data]

4. Experimental Protocol: Efficacy Study in a [Specific] Mouse Model

This protocol would provide a step-by-step guide for an exemplary in vivo experiment.

  • Animal Acclimatization: House animals in standard conditions for a minimum of one week prior to the experiment.

  • Model Induction: [Detailed steps for inducing the disease model, e.g., tumor cell implantation].

  • Randomization: Randomize animals into treatment and control groups.

  • Compound Preparation: Detail the procedure for dissolving and diluting "this compound" to the final concentration for injection.

  • Dosing: Describe the precise method of administration.

  • Monitoring: Outline the parameters to be monitored throughout the study (e.g., tumor volume, body weight, clinical signs).

  • Endpoint: Define the criteria for study termination and the methods for tissue collection and analysis.

5. Signaling Pathway

A diagram of the relevant signaling pathway would be included here. For example, if "this compound" were found to be an inhibitor of the PI3K/Akt pathway, the diagram would illustrate this.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth KAS08 This compound KAS08->PI3K inhibits

Caption: Hypothetical signaling pathway for this compound.

We encourage the user to provide the necessary details to identify "this compound" so that a comprehensive and accurate set of application notes and protocols can be developed to support your research endeavors.

Application Notes and Protocols for KAS 08 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of the investigational compound KAS 08 in common laboratory animal models. The following sections outline standard procedures for oral, intraperitoneal, and intravenous routes of administration, along with guidelines for dose preparation and animal monitoring.

Introduction

This compound is a novel small molecule compound under investigation for its potential therapeutic effects. Preclinical animal studies are essential to evaluate its pharmacokinetics, efficacy, and safety profile. The choice of administration route is a critical factor that can significantly influence the bioavailability, distribution, and ultimately, the pharmacological effect of the compound.[1][2][3][4][5] This document provides standardized protocols for the administration of this compound to ensure consistency and reproducibility of experimental results.

Compound Preparation

It is recommended to prepare this compound in a sterile, isotonic vehicle suitable for the chosen administration route. The formulation should be prepared fresh daily unless stability data indicates otherwise. All substances for injection should be sterile to prevent infection and irritation at the injection site.[6][7] For oral administration, this compound can be suspended or dissolved in an appropriate vehicle such as water, saline, or a 0.5% methylcellulose (B11928114) solution.

Administration Routes

The selection of an appropriate administration route depends on the physicochemical properties of this compound, the experimental objectives, and the target organ or system.[2][8][9] The most common routes for preclinical animal studies are oral gavage, intraperitoneal injection, and intravenous injection.

Oral Gavage (PO)

Oral gavage is a common method for administering precise doses of a substance directly into the stomach.[10][11][12][13][14]

Experimental Protocol:

  • Animal Restraint: Gently but firmly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail.[13] For rats, a two-person technique may be preferred for secure handling.[7]

  • Gavage Needle Measurement: Measure the appropriate length of the gavage needle by holding it alongside the animal, from the mouth to the last rib, to ensure it will reach the stomach without causing injury.[10][12][13][14]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced.[10][13] If any resistance is met, withdraw the needle and re-attempt.[10][13]

  • Substance Administration: Once the needle is in the correct position, slowly administer the this compound formulation.[12][14]

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[10][11][14]

Quantitative Data for Oral Gavage:

AnimalMaximum Dosing Volume (mL/kg)Recommended Gavage Needle Size
Mouse1018-20 gauge, 1.5 inches[10]
Rat10-2016-18 gauge, 2-3 inches[10]
Intraperitoneal Injection (IP)

Intraperitoneal injection is a common parenteral route used for systemic drug delivery.[1][6][7][15] Substances are absorbed rapidly due to the large surface area of the peritoneal cavity.[1]

Experimental Protocol:

  • Animal Restraint: Restrain the animal in dorsal recumbency with the head tilted slightly downward.[1][6]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum on the left side and the urinary bladder.[6][7][15][16]

  • Aseptic Technique: Disinfect the injection site with 70% alcohol.[6] Use a new sterile needle and syringe for each animal.[6][7]

  • Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[6][7][15]

  • Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If fluid or blood is drawn, withdraw the needle and inject at a new site with a fresh needle and syringe.[6][15]

  • Substance Injection: If no fluid is aspirated, inject the this compound solution.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.[7]

Quantitative Data for Intraperitoneal Injection:

AnimalMaximum Injection Volume (mL/kg)Recommended Needle Gauge
Mouse1025-27 G[7]
Rat1023-25 G[7]
Intravenous Injection (IV)

Intravenous injection provides the most rapid and complete bioavailability of a compound.[2] In rodents, the lateral tail vein is the most common site for IV administration.[8]

Experimental Protocol:

  • Animal Warming: To dilate the tail veins, warm the animal under a heat lamp or by immersing the tail in warm water.

  • Animal Restraint: Place the animal in a suitable restraint device to immobilize the tail.

  • Vein Visualization: Disinfect the tail with 70% alcohol. The two lateral tail veins should be visible.

  • Needle Insertion: Insert a small gauge needle (e.g., 27-30G) attached to a syringe into the vein at a shallow angle.

  • Confirmation of Placement: A small amount of blood may enter the hub of the needle upon successful entry.

  • Substance Injection: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any immediate adverse effects.

Quantitative Data for Intravenous Injection:

AnimalMaximum Bolus Injection Volume (mL/kg)Recommended Needle Gauge
Mouse5-1027-30 G
Rat525-27 G

Hypothetical Signaling Pathway for this compound

To illustrate a potential mechanism of action for this compound, the following diagram depicts a hypothetical signaling pathway. In this example, this compound is an inhibitor of the pro-inflammatory transcription factor, NF-κB.

KAS_08_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KAS08 This compound IKK IKK Complex KAS08->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequestration Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Cytoplasm Cytoplasm

Caption: Hypothetical signaling pathway of this compound as an NF-κB inhibitor.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described administration routes.

Oral Gavage Workflow:

Oral_Gavage_Workflow start Start restrain Restrain Animal start->restrain measure Measure Gavage Needle restrain->measure insert Insert Needle into Esophagus measure->insert administer Administer this compound insert->administer monitor Monitor Animal administer->monitor end End monitor->end

Caption: Workflow for oral gavage administration.

Intraperitoneal Injection Workflow:

IP_Injection_Workflow start Start restrain Restrain Animal (Dorsal Recumbency) start->restrain disinfect Disinfect Injection Site restrain->disinfect insert Insert Needle into Peritoneal Cavity disinfect->insert aspirate Aspirate insert->aspirate inject Inject this compound aspirate->inject monitor Monitor Animal inject->monitor end End monitor->end

Caption: Workflow for intraperitoneal injection.

Intravenous Injection Workflow:

IV_Injection_Workflow start Start warm Warm Animal/Tail start->warm restrain Restrain Animal warm->restrain visualize Visualize Tail Vein restrain->visualize insert Insert Needle into Vein visualize->insert inject Inject this compound Slowly insert->inject pressure Apply Pressure to Site inject->pressure monitor Monitor Animal pressure->monitor end End monitor->end

Caption: Workflow for intravenous injection via the tail vein.

Conclusion

The protocols outlined in these application notes provide a standardized approach to the administration of the investigational compound this compound in animal studies. Adherence to these guidelines will help ensure the generation of reliable and reproducible data, which is crucial for the successful preclinical development of new therapeutic agents. All animal procedures should be performed by trained personnel and in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[8][11][16]

References

KAS 08: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and experimental preparation of KAS 08 (CAS: 203861-20-5), a novel small molecule activator of the Stimulator of Interferon Genes (STING) pathway. The protocols outlined below are intended to guide researchers in utilizing this compound for in vitro and in vivo preclinical studies.

Product Information

  • Product Name: this compound

  • CAS Number: 203861-20-5

  • Molecular Formula: C₂₄H₂₀N₄O₆S

  • Molecular Weight: 492.5 g/mol

  • Description: this compound is a potent activator of the STING signaling pathway, a critical component of the innate immune system.[1][2] It has been shown to enhance the cyclic GMP-AMP (cGAMP)-induced type I interferon (IFN) response.[3][4][5]

Solubility Data

Proper dissolution of this compound is crucial for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in various common laboratory solvents. It is recommended to prepare stock solutions at a higher concentration in an organic solvent and then dilute to the final working concentration in aqueous media.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethylformamide (DMF)16~32.5Prepare fresh stock solutions.
Dimethyl sulfoxide (B87167) (DMSO)12~24.4DMSO is a common solvent for in vitro and in vivo studies; however, potential solvent effects should be considered.[6]
Ethanol12~24.4Suitable for some applications, but volatility should be managed.
PBS (pH 7.2)0.25~0.51Limited aqueous solubility. For aqueous buffers, it is recommended to first dissolve in an organic solvent and then dilute.

Data sourced from Cayman Chemical product information.[1]

STING Signaling Pathway

This compound functions as an activator of the STING pathway. Understanding this pathway is essential for designing and interpreting experiments involving this compound. Cytosolic DNA, from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.[1][7][8]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Golgi Activated STING (at Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes induces transcription pIRF3->IFN_genes IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: Simplified schematic of the cGAS-STING signaling pathway.

Experimental Protocols

The following protocols are generalized and may require optimization for specific cell types or experimental models.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • Cultured cells (e.g., THP-1 human monocytes)

  • Complete cell culture medium

  • This compound stock solution (prepared as in 4.1)

  • Optional: 2'3'-cGAMP for co-stimulation

  • 96-well cell culture plates

Experimental Workflow:

cell_assay_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound (and cGAMP if applicable) incubate_24h->prepare_dilutions treat_cells Treat cells with this compound +/- cGAMP prepare_dilutions->treat_cells incubate_treatment Incubate for the desired duration (e.g., 6-24 hours) treat_cells->incubate_treatment collect_supernatant Collect supernatant for cytokine analysis (e.g., ELISA) incubate_treatment->collect_supernatant cell_viability Assess cell viability (e.g., CCK-8 assay) incubate_treatment->cell_viability end End collect_supernatant->end cell_viability->end

Caption: General workflow for in vitro cell-based assays with this compound.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours to allow for cell adherence and recovery.

  • Preparation of Working Solutions:

    • Thaw a vial of this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 20 µM).

    • If co-stimulating, prepare a solution of cGAMP at the desired concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared this compound working solutions (with or without cGAMP) to the respective wells.

    • Include appropriate controls: vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified CO₂ incubator.

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant to measure the levels of secreted cytokines, such as IFN-β and IP-10, using ELISA or other immunoassays.

    • Cell Viability: Assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) assay, to determine any cytotoxic effects of the treatment.[9]

In Vivo Animal Studies

This protocol provides a general guideline for the administration of this compound in a mouse tumor model.

Materials:

  • Tumor-bearing mice (e.g., CT26 syngeneic model)

  • This compound

  • Vehicle for in vivo administration (e.g., a mixture of DMSO, Tween 80, and saline)

  • Optional: 2'3'-cGAMP for co-administration

Procedure:

  • Formulation Preparation:

    • Prepare the this compound formulation for injection. The exact vehicle composition should be optimized for solubility and tolerability. A common formulation might involve dissolving this compound in a small amount of DMSO and then diluting it with a solution of Tween 80 and sterile saline.

    • The final concentration of DMSO should be kept to a minimum to avoid toxicity.

  • Administration:

    • Administer this compound to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection).

    • A previously reported effective dose is 15 mg/kg in combination with cGAMP.[1][2]

    • Include a vehicle control group that receives the same formulation without this compound.

  • Monitoring:

    • Monitor the tumor growth by measuring tumor volume at regular intervals using calipers.

    • Monitor the overall health of the animals, including body weight and any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study, tumors and other relevant tissues can be harvested for further analysis, such as immunohistochemistry or flow cytometry, to assess the immune cell infiltrate.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.

  • Handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: KAS 08 in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAS 08 is a novel small molecule activator of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines. This initiates a robust anti-tumor immune response, characterized by the maturation of dendritic cells, priming of tumor-specific T cells, and recruitment of immune cells into the tumor microenvironment.[2][3][4][5] This transformation of the tumor from an immunologically "cold" to a "hot" state provides a strong rationale for combining STING agonists with immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies.[6][7][8][9] ICIs are more effective in tumors with a pre-existing immune infiltrate, and the activation of the STING pathway by this compound is hypothesized to sensitize tumors to checkpoint blockade, leading to synergistic anti-tumor activity.[6][8][9][10]

These application notes provide a comprehensive overview of the scientific basis for combining this compound with checkpoint inhibitors, along with detailed protocols for preclinical evaluation.

Mechanism of Action and Rationale for Combination Therapy

This compound functions as a STING activator, enhancing the innate immune response.[1] The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS), leading to the production of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.

The combination of this compound with checkpoint inhibitors is based on the following synergistic effects:

  • Enhanced T-cell Priming and Infiltration: STING activation promotes the maturation and activation of dendritic cells (DCs), which are critical for priming and activating tumor-specific CD8+ T cells.[2] These activated T cells can then infiltrate the tumor.

  • Conversion of "Cold" Tumors to "Hot" Tumors: Many tumors evade immune destruction by creating an immunosuppressive microenvironment with low immune cell infiltration ("cold" tumors). STING activation can remodel the tumor microenvironment, increasing the infiltration of cytotoxic T lymphocytes and making the tumor more susceptible to checkpoint inhibitors.[1][11]

  • Overcoming Resistance to Checkpoint Inhibitors: A significant number of patients do not respond to checkpoint inhibitor monotherapy, often due to a lack of T-cell infiltration in the tumor. By driving T-cell infiltration, this compound has the potential to overcome this resistance.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and representative data from preclinical studies combining other STING agonists with checkpoint inhibitors.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
STING Activation (EC50)THP-1 monocytes0.33 µM[1]
Cell Viability (IC50)CT26 colorectal cancer>20 µM[1]

Table 2: Representative In Vivo Anti-Tumor Efficacy of STING Agonist and Checkpoint Inhibitor Combination Therapy (Preclinical Models)

Tumor ModelTreatment GroupTumor Growth Inhibition (%)Complete Response Rate (%)Reference
MC38 Colon CarcinomaAnti-PD-14010[10]
STING Agonist (MSA-1)8060[10]
STING Agonist (MSA-1) + Anti-PD-1100100[10]
B16-F10 MelanomaAnti-PD-1150[10]
STING Agonist (MSA-1)5020[10]
STING Agonist (MSA-1) + Anti-PD-19070[10]
High-Grade Serous Ovarian Cancer (ID8-Trp53-/-)Carboplatin (B1684641) + Anti-PD-1--[13]
Carboplatin + STING Agonist + Anti-PD-1Significantly prolonged survival-[13]

Note: The data in Table 2 are representative examples from studies using other STING agonists and are intended to illustrate the potential synergy of the combination approach.

Experimental Protocols

Protocol 1: In Vitro STING Activation and Cytokine Production Assay

Objective: To determine the ability of this compound to activate the STING pathway and induce the production of type I interferons and other pro-inflammatory cytokines in immune cells, alone and in combination with checkpoint inhibitors.

Materials:

  • THP-1 cells (human monocytic cell line) or primary human peripheral blood mononuclear cells (PBMCs)

  • This compound (solubilized in DMSO)

  • Anti-PD-1, anti-CTLA-4, and isotype control antibodies

  • LPS (positive control for cytokine induction)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kits for human IFN-β, TNF-α, and IL-6

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Plate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells or PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound and Antibody Preparation: Prepare serial dilutions of this compound in cell culture medium. Prepare solutions of anti-PD-1, anti-CTLA-4, and isotype control antibodies at the desired concentrations.

  • Treatment:

    • For single-agent treatment, add the this compound dilutions to the cells.

    • For combination treatment, pre-incubate the cells with the checkpoint inhibitors or isotype control for 1 hour before adding the this compound dilutions.

    • Include wells with medium only (negative control) and LPS (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.

  • Cytokine Measurement: Measure the concentrations of IFN-β, TNF-α, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the this compound concentrations and determine the EC50 value for IFN-β induction. Compare the cytokine levels between the single-agent and combination treatment groups.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with checkpoint inhibitors in an immunocompetent mouse model.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice

  • Syngeneic tumor cells (e.g., B16-F10 melanoma for C57BL/6, CT26 colon carcinoma for BALB/c)

  • This compound (formulated for in vivo administration)

  • Anti-mouse PD-1 and/or anti-mouse CTLA-4 antibodies

  • Isotype control antibody

  • Phosphate-buffered saline (PBS)

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).

  • Treatment Groups: When tumors reach an average volume of 50-100 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., PBS)

    • This compound alone

    • Anti-PD-1 and/or anti-CTLA-4 antibody alone

    • This compound in combination with anti-PD-1 and/or anti-CTLA-4 antibody

    • Isotype control antibody

  • Dosing and Administration:

    • Administer this compound via the desired route (e.g., intratumoral, intravenous, or intraperitoneal) at a predetermined dose and schedule.

    • Administer the checkpoint inhibitors and isotype control antibody via intraperitoneal injection at a standard dose and schedule (e.g., 10 mg/kg every 3 days).

  • Efficacy Endpoints:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • Secondary endpoints can include survival, analysis of the tumor immune infiltrate by flow cytometry or immunohistochemistry, and assessment of systemic immune responses.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the differences between the groups.

Visualizations

STING_Pathway_Activation cluster_extracellular Extracellular cluster_cell Tumor Cell / Antigen Presenting Cell cluster_tcell T Cell Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) PD1 PD-1 Checkpoint_Inhibitor->PD1 blocks interaction Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates to Type_I_IFN Type I Interferons (IFN-α/β) Nucleus->Type_I_IFN induces transcription of PDL1 PD-L1 Type_I_IFN->PDL1 upregulates KAS_08 This compound KAS_08->STING activates PDL1->PD1 inhibits T cell T_Cell T Cell

Caption: this compound activates the STING pathway, leading to the production of Type I IFNs, which can upregulate PD-L1. Checkpoint inhibitors block the PD-1/PD-L1 interaction, restoring T-cell function.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Immune Cell Culture (e.g., THP-1, PBMCs) Treatment_InVitro Treat with this compound +/- Checkpoint Inhibitors Cell_Culture->Treatment_InVitro Cytokine_Analysis Measure Cytokine Production (e.g., IFN-β, TNF-α) Treatment_InVitro->Cytokine_Analysis Tumor_Implantation Syngeneic Tumor Model (e.g., B16-F10, CT26) Treatment_InVivo Administer this compound +/- Checkpoint Inhibitors Tumor_Implantation->Treatment_InVivo Efficacy_Assessment Monitor Tumor Growth and Survival Treatment_InVivo->Efficacy_Assessment Immune_Profiling Analyze Tumor Immune Infiltrate (Flow Cytometry, IHC) Efficacy_Assessment->Immune_Profiling

Caption: Preclinical evaluation workflow for this compound in combination with checkpoint inhibitors, encompassing both in vitro and in vivo studies.

References

Application Notes and Protocols: Development of a KAS-08-Based Cancer Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature and database searches did not yield specific information for a cancer vaccine adjuvant designated "KAS-08." The following application notes and protocols are based on established principles and common methodologies in the field of cancer vaccine adjuvant development and are intended to serve as a general framework. Researchers should adapt these protocols based on the specific physicochemical properties and proposed mechanism of action of KAS-08 once that information becomes available.

I. Introduction to Cancer Vaccine Adjuvants

Cancer vaccines aim to stimulate the host's immune system to recognize and eliminate tumor cells. However, tumor-associated antigens (TAAs) are often poorly immunogenic. Adjuvants are critical components of vaccine formulations that enhance the magnitude, quality, and durability of the immune response to an antigen. An ideal cancer vaccine adjuvant should be safe, with minimal toxicity, and capable of inducing a potent and specific anti-tumor immune response. Adjuvants can function through various mechanisms, including forming an antigen depot for prolonged exposure, activating innate immune cells through pattern recognition receptors (PRRs), and promoting the production of cytokines that shape the adaptive immune response.

II. Hypothetical Mechanism of Action of KAS-08

Without specific data on KAS-08, we will propose a hypothetical mechanism of action for the purpose of outlining relevant experimental protocols. We will hypothesize that KAS-08 is a synthetic small molecule that acts as a Toll-like receptor 4 (TLR4) agonist.

TLR4, expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, recognizes pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS). Upon activation by an agonist like our hypothetical KAS-08, TLR4 initiates a downstream signaling cascade. This signaling involves the recruitment of adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRF3. The activation of these transcription factors results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β). These signaling events are crucial for DC maturation, enhanced antigen presentation, and the subsequent priming of antigen-specific T cell responses, particularly cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.

Below is a diagram illustrating the hypothetical signaling pathway of KAS-08 as a TLR4 agonist.

KAS08_Signaling_Pathway cluster_cell Antigen Presenting Cell (APC) KAS08 KAS-08 TLR4 TLR4 KAS08->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) NFkB->Cytokines CoStim Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->CoStim TypeIFN Type I Interferons (IFN-α/β) IRF3->TypeIFN

Troubleshooting & Optimization

Technical Support Center: Troubleshooting KAS 08 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "KAS 08" is not standard in publicly available scientific literature. This guide is based on the interpretation that "this compound" may refer to research involving Caspase-8 or Kaposi's Sarcoma-associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8) . The troubleshooting advice and protocols provided are based on common experimental challenges and methodologies within these research areas.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have about the signaling pathways and experimental considerations related to Caspase-8 and KSHV.

QuestionAnswer
What is the non-apoptotic role of Caspase-8? While Caspase-8 is a key initiator of apoptosis, it also has non-apoptotic functions. For instance, it can be involved in signaling pathways that promote inflammation and cell survival. One notable example is the Src-dependent phosphorylation of Caspase-8 on Tyrosine 380, which can lead to the activation of the NF-κB pathway, promoting an inflammatory response rather than cell death.[1]
How does KSHV manipulate host cell signaling? KSHV encodes several viral proteins that can modulate cellular signaling pathways to promote its own survival and replication. These viral proteins can interact with and alter pathways such as the RAS-ERK, JNK, p38, PI3K-NFκB, Wnt, and Jak-STAT signaling cascades.[2][3][4] This manipulation can lead to increased cell proliferation, angiogenesis, and evasion of the host immune response.[3]
My experimental results are not consistent. What are some general tips? Inconsistent results can stem from various factors. It's often helpful to first repeat the experiment to rule out simple human error.[5] If the inconsistency persists, consider creating a checklist to ensure all steps are performed identically each time. Pay close attention to reagent preparation, cell passage number, and incubation times. Implementing positive and negative controls is crucial for identifying which part of the experiment may be failing.[5]
Why am I not seeing the expected phosphorylation of my target protein? Several factors can lead to a lack of expected phosphorylation. The antibody you are using may not be specific or sensitive enough. Ensure you are using an antibody validated for the specific application (e.g., Western Blot). The stimulation time and concentration of your treatment may need optimization. Perform a time-course and dose-response experiment to determine the optimal conditions. Also, ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation during sample preparation.
What are some common pitfalls in cell viability assays? Common issues include incorrect cell seeding density, which can affect growth rates and drug sensitivity. Another pitfall is interference of the compound with the assay reagent itself. For example, some compounds can reduce MTT in the absence of cells. Always include a "no-cell" control with your compound to check for this. Finally, ensure the incubation time with the viability reagent is optimal for your cell line.

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format for common experimental techniques.

Troubleshooting Western Blots
ProblemPossible CauseSuggested Solution
No or weak signal for target protein Inefficient protein transferVerify transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.
Low protein expressionLoad more protein onto the gel. Use a positive control cell line or tissue known to express the protein.
Antibody issueEnsure the primary antibody is validated for Western Blotting and is used at the recommended dilution. Use a fresh aliquot of the antibody.
Insufficient exposureOptimize exposure time when imaging the blot.
High background on the blot Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Antibody concentration too highReduce the concentration of the primary or secondary antibody.
Inadequate washingIncrease the number and duration of wash steps after antibody incubations.
Non-specific bands are visible Primary antibody is not specificUse a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradationAdd protease inhibitors to your lysis buffer and keep samples on ice.
Too much protein loadedReduce the amount of protein loaded onto the gel.
Troubleshooting Cell Viability Assays (e.g., MTT, XTT)
ProblemPossible CauseSuggested Solution
High variability between replicate wells Uneven cell seedingEnsure you have a single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating each row/column.
Edge effects in the plateAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent results between experiments Different cell passage numberUse cells within a consistent and narrow passage number range for all experiments.
Reagent instabilityPrepare fresh reagents for each experiment. Ensure proper storage of stock solutions.
No dose-dependent effect of the treatment Incorrect concentration rangePerform a wider range of concentrations, including several log dilutions.
Compound is not activeVerify the identity and purity of your compound. Use a positive control compound known to affect cell viability.
Assay incubation time is too short/longOptimize the incubation time with your treatment. Some effects may only be visible after longer exposures.

Section 3: Data Presentation

Below are examples of how to summarize quantitative data from common experiments in a clear and structured format.

Table 1: Sample Densitometry Data for Phosphorylated Caspase-8 (p-Casp8) Western Blot

Treatment Groupp-Casp8/Total Casp8 Ratio (Mean ± SD)Fold Change vs. Controlp-value
Vehicle Control1.00 ± 0.151.0-
This compound (10 µM)3.50 ± 0.453.5< 0.01
Src Inhibitor (5 µM)0.95 ± 0.200.95> 0.05
This compound + Src Inhibitor1.20 ± 0.301.2> 0.05

Table 2: Sample Cell Viability Data (MTT Assay)

Treatment Concentration% Cell Viability (Mean ± SD)
0 µM (Control)100 ± 5.2
1 µM95.3 ± 4.8
5 µM78.1 ± 6.1
10 µM52.4 ± 3.9
25 µM25.7 ± 2.5
50 µM10.2 ± 1.8

Table 3: Sample NF-κB Luciferase Reporter Assay Data

Treatment GroupRelative Luciferase Units (RLU) (Mean ± SD)Fold Change vs. Control
Vehicle Control1500 ± 2501.0
This compound (10 µM)7500 ± 8005.0
TNFα (Positive Control)12000 ± 11008.0
This compound + IKK Inhibitor1800 ± 3001.2

Section 4: Experimental Protocols

Protocol: Western Blotting for Phosphorylated Caspase-8
  • Cell Lysis:

    • Culture cells to 80-90% confluency and treat as required.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

    • Confirm transfer with Ponceau S stain.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-Caspase-8 (e.g., pY380) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe for total Caspase-8 and a loading control (e.g., GAPDH).

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight.

  • Treatment:

    • Remove the old media and add fresh media containing various concentrations of the test compound.

    • Include vehicle control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization:

    • Carefully remove the media.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Section 5: Visualizations

This section provides diagrams to visualize key signaling pathways, experimental workflows, and troubleshooting logic.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Src Src Kinase Casp8 Caspase-8 Src->Casp8 Phosphorylates Y380 pCasp8 pY380-Caspase-8 Casp8->pCasp8 IKK IKK Complex pCasp8->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50)-IκBα IkB->NFkB_complex NFkB NF-κB (p65/p50) NFkB_complex->NFkB IκBα Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Transcription Gene Transcription DNA->Transcription

Caption: Src-Caspase-8-NFκB Signaling Pathway.

Western_Blot_Workflow start Start: Cell Lysate protein_quant Protein Quantification (BCA) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end End: Analyze Results detection->end

Caption: Western Blotting Experimental Workflow.

Troubleshooting_Logic start Unexpected WB Result (e.g., No Band) ponceau Check Ponceau S Stain start->ponceau transfer_ok Transfer OK? ponceau->transfer_ok positive_control Positive Control Worked? transfer_ok->positive_control Yes optimize Optimize Experiment (e.g., Load More Protein) transfer_ok->optimize No (Re-run transfer) ab_issue Potential Antibody Issue positive_control->ab_issue No loading_control Loading Control OK? positive_control->loading_control Yes loading_control->optimize No loading_control->optimize Yes (Target not expressed) loading_issue Protein Loading/Degradation Issue

Caption: Troubleshooting Logic for Unexpected Western Blot Results.

References

Technical Support Center: Optimizing KAS 08 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KAS 08. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and obtain reliable results.

Introduction to this compound

This compound is a novel investigational small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cells infected with Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8).[1][2][3] By inhibiting this pathway, this compound aims to control viral replication and cell proliferation in KSHV-associated malignancies.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in in vitro experiments.

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. This range is based on preliminary studies and should be optimized for your specific cell line and assay.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] Prepare a stock solution of 10 mM in DMSO and store it at -20°C. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.[4]

Q3: What is the stability of this compound in cell culture media?

A3: this compound is relatively stable in standard cell culture media for up to 72 hours. However, stability can be affected by media components, pH, and temperature.[5][6][7][8][9] It is advisable to prepare fresh dilutions from the stock solution for each experiment.

Q4: What are the known off-target effects of this compound?

A4: While this compound is designed to be a specific inhibitor of the PI3K/AKT/mTOR pathway, potential off-target effects should be considered.[10][11][12][13] It is recommended to include appropriate controls and counter-screens to assess any unintended effects in your experimental system.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro assays with this compound.

Problem Possible Cause Suggested Solution
High Cell Toxicity This compound concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration.
Solvent (DMSO) concentration is too high.Ensure the final DMSO concentration in the culture medium is below 0.1%.
Inconsistent Results Instability of this compound in culture medium.Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator.
Cell line variability.Use a consistent cell line passage number and ensure cells are healthy and in the exponential growth phase.
No Observable Effect This compound concentration is too low.Increase the concentration of this compound. Confirm the activity of your stock solution.
The target pathway is not active in the cell line.Use a positive control cell line known to have an active PI3K/AKT/mTOR pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a KSHV-positive cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the dilutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Visualizations

KSHV-Induced PI3K/AKT/mTOR Signaling Pathway

KSHV_PI3K_Pathway KSHV KSHV Infection Receptor Cell Surface Receptor KSHV->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Viral_Replication Viral Replication mTORC1->Viral_Replication KAS08 This compound KAS08->PI3K inhibits KAS08_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Stock_Solution Prepare 10 mM this compound in DMSO Stock Cytotoxicity Determine IC50 (MTT Assay) Stock_Solution->Cytotoxicity Cell_Culture Culture KSHV-positive Cell Line Cell_Culture->Cytotoxicity Pathway_Analysis Confirm Target Engagement (Western Blot) Cytotoxicity->Pathway_Analysis Optimized Concentration Functional_Assay Assess Antiviral Activity (e.g., Viral Load Assay) Pathway_Analysis->Functional_Assay Data_Interpretation Analyze and Interpret Results Functional_Assay->Data_Interpretation

References

potential off-target effects of KAS 08

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KAS-08

Disclaimer: Information on a specific molecule designated "KAS 08" is not available in the public domain. The following technical support guide has been generated using a plausible, fictional kinase inhibitor, herein named "KAS-08," to serve as a comprehensive template. Researchers and scientists can adapt this framework for their internal compounds of interest.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for KAS-08?

KAS-08 is a potent, ATP-competitive small molecule inhibitor designed to target the catalytic domain of Kinase X, a key enzyme in the hypothetical "Signal Transduction Pathway Y" involved in cell proliferation and survival. Its primary on-target effect is the inhibition of Kinase X autophosphorylation and the subsequent phosphorylation of its downstream substrates.

2. What are the known or potential off-target effects of KAS-08?

While KAS-08 was optimized for selectivity against Kinase X, kinome-wide screening has revealed potential off-target activity against other kinases, particularly those with a high degree of homology in the ATP-binding pocket. The most significant off-targets identified are Kinase A and Kinase B. These off-target interactions may lead to unintended biological consequences.

3. How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. We recommend the following strategies:

  • Use a structurally unrelated inhibitor: Employ a second inhibitor of Kinase X with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Perform rescue experiments: If the phenotype is due to the inhibition of Kinase X, expressing a KAS-08-resistant mutant of Kinase X should reverse the observed effect.

  • Use genetic approaches: Techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target kinase should phenocopy the effects of KAS-08 if they are on-target.

4. What could be the reason for observing a weaker-than-expected effect of KAS-08 in my cell line?

Several factors could contribute to a reduced response:

  • Low expression of Kinase X: The target kinase may not be expressed at sufficient levels in your cell model.

  • Drug efflux pumps: The cells may express multidrug resistance transporters (e.g., P-glycoprotein) that actively remove KAS-08.

  • Compensatory signaling: The cell may activate alternative signaling pathways to compensate for the inhibition of Kinase X.

  • Compound stability: Ensure the compound is properly stored and handled to prevent degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cell toxicity at low concentrations Off-target effects on essential kinases.Perform a dose-response curve and compare with a known Kinase X inhibitor. Test for apoptosis or necrosis markers.
Inconsistent results between experiments Compound degradation or experimental variability.Prepare fresh stock solutions of KAS-08 for each experiment. Standardize cell seeding density and treatment duration.
Unexpected activation of a signaling pathway Off-target inhibition of a negative regulator in another pathway.Consult the kinome scan data for KAS-08 to identify potential off-targets. Use Western blotting to probe key nodes of related pathways.
No effect on the downstream target of Kinase X The selected downstream marker is not modulated by Kinase X in your specific cell line.Validate the signaling pathway in your cell model. Choose a more direct and well-established substrate of Kinase X for monitoring its activity.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of KAS-08

Kinase TargetIC50 (nM)Description
Kinase X (Primary Target) 5 High-affinity binding to the intended target.
Kinase A (Off-Target)75Moderate off-target activity.
Kinase B (Off-Target)250Weaker, but notable, off-target activity.
Kinase C (Unrelated)>10,000Negligible activity, indicating good selectivity.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (IC50 Determination)
  • Reagents and Materials:

    • Recombinant human Kinase X, Kinase A, and Kinase B.

    • ATP and appropriate kinase buffer.

    • Specific peptide substrate for each kinase.

    • KAS-08 stock solution (e.g., 10 mM in DMSO).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of KAS-08 in kinase buffer, ranging from 1 µM to 0.1 nM.

    • Add 2.5 µL of the diluted KAS-08 or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase/peptide substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP (as luminescence) according to the ADP-Glo™ manufacturer's instructions.

    • Plot the luminescence signal against the log of KAS-08 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blotting for Downstream Signaling
  • Cell Treatment and Lysis:

    • Plate cells (e.g., 1x10^6 cells per well in a 6-well plate) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of KAS-08 (e.g., 0, 10, 50, 200 nM) for the desired time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Substrate Z (a downstream target of Kinase X) and total Substrate Z overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_pathway Hypothetical Signaling Pathways cluster_off_target Off-Target Effects ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_x Kinase X (Primary Target) receptor->kinase_x substrate_z Substrate Z kinase_x->substrate_z Phosphorylation proliferation Cell Proliferation & Survival substrate_z->proliferation kinase_a Kinase A (Off-Target) toxicity Unintended Cytotoxicity kinase_a->toxicity kinase_b Kinase B (Off-Target) other_effect Other Phenotype kinase_b->other_effect kas08 KAS-08 kas08->kinase_x kas08->kinase_a kas08->kinase_b

Caption: KAS-08 signaling pathway inhibition.

start Start: New Kinase Inhibitor (KAS-08) invitro In Vitro Kinase Assay (IC50 vs. Primary Target) start->invitro kinome Kinome-wide Selectivity Screen (e.g., KiNativ, DiscoverX) invitro->kinome identify_off_targets Identify Potential Off-Targets kinome->identify_off_targets cell_assay Cell-based Assays (Viability, Target Phosphorylation) identify_off_targets->cell_assay validate_on_target Validate On-Target Effect (Genetic Knockdown, Rescue) cell_assay->validate_on_target validate_off_target Validate Off-Target Phenotype (Use of secondary inhibitors, dose-response) cell_assay->validate_off_target end End: Characterized Inhibitor Profile validate_on_target->end validate_off_target->end

Caption: Workflow for characterizing inhibitor off-target effects.

start Unexpected Experimental Result check_compound Is the compound stock fresh and correctly prepared? start->check_compound check_protocol Was the experimental protocol followed correctly? check_compound->check_protocol  Yes remake_stock Action: Prepare fresh stock and repeat experiment check_compound->remake_stock  No is_off_target Could this be an off-target effect? check_protocol->is_off_target  Yes review_protocol Action: Review protocol and ensure consistency check_protocol->review_protocol  No investigate_off_target Action: Perform validation experiments (see FAQ #3) is_off_target->investigate_off_target  Yes on_target Conclusion: Likely a novel on-target phenotype is_off_target->on_target  No

Caption: Troubleshooting guide for unexpected results.

KAS 08 toxicity and dose-response studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is KAS 08 and what is its primary mechanism of action?

A: At present, there is no publicly available scientific literature or data that specifically identifies a compound or agent designated as "this compound." Searches of scholarly databases and toxicology resources have not yielded information on its mechanism of action, toxicity, or dose-response profile. Researchers encountering this designation should verify the identifier and consult internal documentation or the original source for further details.

Q2: I am not seeing the expected cytotoxic effects of this compound in my cell line. What are the possible reasons?

A: Without specific data on this compound, troubleshooting must be based on general principles of in vitro experimentation. Potential factors include:

  • Compound Integrity: Verify the identity, purity, and stability of the compound. Degradation or contamination could lead to a loss of activity.

  • Cell Line Specificity: The cytotoxic effects of a compound can be highly cell-type dependent. The target pathway or protein may not be present or may be expressed at low levels in your chosen cell line.

  • Experimental Conditions:

    • Concentration Range: The concentrations tested may be too low to elicit a response. A broader dose-response study is recommended.

    • Treatment Duration: The incubation time may be insufficient for the compound to exert its effects.

    • Serum Interactions: Components in the culture medium, such as serum proteins, may bind to the compound and reduce its effective concentration.

  • Solubility: Poor solubility of the compound in the culture medium can lead to an inaccurate final concentration.

Q3: What are the recommended solvents and storage conditions for this compound?

A: As no specific information is available for this compound, general best practices for handling research compounds should be followed. Most non-polar compounds are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is crucial to determine the optimal solvent and to be aware of potential solvent-induced toxicity. For storage, it is generally recommended to store compounds in a cool, dry, and dark place. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability in Cytotoxicity Assays

This guide addresses scenarios where this compound treatment does not result in the expected decrease in cell viability.

Troubleshooting Workflow

Caption: Troubleshooting workflow for high cell viability.

Guide 2: Inconsistent Results in Dose-Response Studies

This guide provides steps to address variability in dose-response experiments with this compound.

Logical Relationship Diagram

G Inconsistent Results Inconsistent Results Pipetting Errors Pipetting Errors Inconsistent Results->Pipetting Errors Cell Plating Density Cell Plating Density Inconsistent Results->Cell Plating Density Edge Effects in Plates Edge Effects in Plates Inconsistent Results->Edge Effects in Plates Compound Precipitation Compound Precipitation Inconsistent Results->Compound Precipitation Calibrate Pipettes Calibrate Pipettes Pipetting Errors->Calibrate Pipettes Optimize Seeding Density Optimize Seeding Density Cell Plating Density->Optimize Seeding Density Avoid Outer Wells Avoid Outer Wells Edge Effects in Plates->Avoid Outer Wells Confirm Solubility Confirm Solubility Compound Precipitation->Confirm Solubility

Caption: Causes and solutions for inconsistent dose-response data.

Data Presentation

As there is no available data for "this compound," the following tables are provided as templates for researchers to structure their findings from future dose-response and toxicity studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)95% Confidence Interval
e.g., MCF-7e.g., MTTe.g., 72Data Not AvailableData Not Available
e.g., A549e.g., CellTiter-Gloe.g., 48Data Not AvailableData Not Available
e.g., HepG2e.g., LDH Releasee.g., 24Data Not AvailableData Not Available

Table 2: Acute In Vivo Toxicity of this compound

SpeciesRoute of AdministrationDose (mg/kg)Observation Period (days)MortalityClinical Signs
e.g., Mousee.g., Intravenouse.g., 10e.g., 14Data Not AvailableData Not Available
e.g., Rate.g., Orale.g., 50e.g., 14Data Not AvailableData Not Available
e.g., Rabbite.g., Dermale.g., 100e.g., 14Data Not AvailableData Not Available

Experimental Protocols

Due to the absence of specific studies on this compound, the following are generalized protocols for key experiments in toxicity and dose-response assessment.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Acute Toxicity Study in Rodents
  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Formulation: Prepare the appropriate formulation of this compound for the chosen route of administration (e.g., dissolved in saline for injection, suspended in a vehicle for oral gavage).

  • Dose Administration: Administer a single dose of this compound to different groups of animals at varying dose levels. Include a control group that receives only the vehicle.

  • Clinical Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight), and any adverse effects at regular intervals for a period of 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Collection: Record all findings, including mortality rates, the nature and severity of clinical signs, and any gross pathological changes.

Signaling Pathway Diagram

While no specific signaling pathways have been identified for this compound, the following diagram illustrates a hypothetical mechanism of action where this compound induces apoptosis through the intrinsic pathway. This is a common mechanism for cytotoxic agents and serves as an example.

G cluster_0 Mitochondrial Apoptosis Pathway KAS08 This compound Bax Bax/Bak Activation KAS08->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Apoptosome) Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Technical Support Center: KAS 08-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving KAS 08-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced cytotoxicity and what are the primary cellular mechanisms?

A1: this compound-induced cytotoxicity refers to the toxic effects on cells caused by the compound this compound, leading to a decrease in cell viability and proliferation. The primary mechanisms often involve the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[1] Many chemical compounds can lead to an overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components like DNA, lipids, and proteins.[2][3] This can, in turn, impair mitochondrial function, reducing cellular energy production and initiating programmed cell death, or apoptosis.[4][5][6]

Q2: What are the initial steps to minimize this compound-induced cytotoxicity in our experiments?

A2: To minimize this compound-induced cytotoxicity, start by optimizing experimental conditions. This includes determining the optimal concentration range of this compound through dose-response and time-course assays to identify a non-toxic or minimally toxic concentration for your specific cell line.[7] It is also crucial to ensure optimal cell culture conditions, such as media composition and cell confluency, as stressed cells may be more susceptible to drug-induced toxicity.[1] Additionally, consider the possibility of co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E if oxidative stress is a suspected mechanism.[1]

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: The Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is a widely used method to distinguish between apoptosis and necrosis.[8][9][10][11] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[9][11] Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, which is characteristic of late apoptotic and necrotic cells.[8][9] Therefore, cells positive for Annexin V and negative for PI are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[8]

Q4: My cytotoxicity assay results show high variability between replicates. What are the possible causes and solutions?

A4: High variability in cytotoxicity assays can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating and visually inspect the plate after seeding to confirm even distribution.[7]

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique. For better consistency, consider using a multichannel pipette.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.

  • Incomplete Solubilization of Formazan (B1609692) (in MTT assays): Ensure complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker.[12]

Q5: The negative control (untreated cells) in my experiment shows high cytotoxicity. What should I do?

A5: High cytotoxicity in the negative control can be due to:

  • Unhealthy Cells: Ensure your cells are in the logarithmic growth phase, free from contamination (e.g., mycoplasma), and cultured under optimal conditions.[7]

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, the solvent itself might be toxic at the concentration used. Always include a vehicle control (cells treated with the solvent alone) to assess its effect. The final solvent concentration should typically be below 0.5% for DMSO.[7]

  • Assay Interference: Some components of the culture medium, like phenol (B47542) red, can interfere with colorimetric assays. Consider using a phenol red-free medium for the duration of the assay.

Troubleshooting Guides

Problem 1: Unexpectedly high cytotoxicity at low concentrations of this compound.

  • Possible Cause: The initial stock solution of this compound may have been prepared incorrectly, or the compound may have degraded.

  • Solution: Prepare a fresh stock solution of this compound and verify its concentration. Store the stock solution according to the manufacturer's instructions to prevent degradation.[7]

  • Possible Cause: The cell line being used is particularly sensitive to this compound.

  • Solution: Perform a thorough literature search to see if similar compounds have been tested on your cell line. Consider using a different, less sensitive cell line for initial screening if possible.

Problem 2: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH).

  • Possible Cause: The assays measure different cellular events. MTT assays measure metabolic activity, which can be affected without immediate cell death, while LDH assays measure membrane integrity, which is compromised during necrosis or late apoptosis.[12]

  • Solution: This discrepancy can provide valuable mechanistic information. A decrease in MTT reduction without a significant increase in LDH release might suggest that this compound is causing a cytostatic effect (inhibiting proliferation) or early-stage apoptosis rather than immediate cell lysis. To confirm this, perform an apoptosis-specific assay like Annexin V/PI staining.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound-induced cytotoxicity. These values are for illustrative purposes and should be determined experimentally for your specific cell line and conditions.

Table 1: IC50 Values of this compound in Various Cell Lines after 48-hour Treatment

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
A549 (Lung Cancer)25.8
MCF-7 (Breast Cancer)12.5
HepG2 (Liver Cancer)35.1

Table 2: Effect of an Antioxidant (N-acetylcysteine) on this compound-Induced Cytotoxicity in HeLa Cells

This compound Concentration (µM)% Cell Viability (this compound alone)% Cell Viability (this compound + 5mM NAC)
0100100
58598
106588
204075
501555

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of cells.[13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes.[16][17]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (for suspension cells) or carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis agent).

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as desired.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8][10]

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

KAS_08_Cytotoxicity_Pathway cluster_0 This compound Treatment cluster_1 Cellular Stress Response cluster_2 Apoptotic Signaling cluster_3 Cellular Outcome KAS08 This compound ROS ↑ Reactive Oxygen Species (ROS) KAS08->ROS Induces Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Causes Bax Bax Activation Mito_Dys->Bax CytoC Cytochrome c Release Bax->CytoC Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Conc Verify this compound Concentration & Purity Start->Check_Conc Check_Solvent Assess Vehicle Toxicity Check_Conc->Check_Solvent Dose_Response Perform Dose-Response & Time-Course Assay Check_Solvent->Dose_Response Analyze_Data Analyze Data (Determine IC50) Dose_Response->Analyze_Data Optimize_Conc Select Optimal Non-Toxic Concentration Analyze_Data->Optimize_Conc Functional_Assay Validate with Functional Assay Optimize_Conc->Functional_Assay End Refined Protocol Functional_Assay->End

Caption: Workflow for mitigating unexpected cytotoxicity in experiments.

References

Technical Support Center: KAS 08 STING Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using KAS 08 to study STING (Stimulator of Interferon Genes) activation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in STING activation?

A1: this compound is a small molecule that enhances the cGAMP-mediated activation of the STING pathway.[1][2] Unlike some other STING activators, this compound does not directly bind to the STING protein.[2] Instead, it augments the signaling cascade once STING has been activated by its natural ligand, cGAMP.[1][2] This leads to increased phosphorylation of STING, TBK1, and IRF3, resulting in a more robust type I interferon response.[1][2]

Q2: Why am I seeing inconsistent or no STING activation with this compound?

A2: Inconsistent results with this compound can arise from several factors. Since this compound enhances cGAMP-mediated activation, its effectiveness is dependent on the initial activation of STING by cGAMP.[1][2] Common issues include low endogenous STING expression in the chosen cell line, poor delivery of cGAMP into the cytoplasm, degradation of cGAMP or this compound, or issues with downstream signaling components.[3]

Q3: What are the optimal concentrations for this compound and cGAMP?

A3: The effective concentrations can vary between cell types. However, published studies have shown that this compound is often used in a range of 160 nM to 10 µM, in the presence of cGAMP at a concentration of approximately 1 µg/mL.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentrations for your specific cell line and experimental conditions.

Q4: Can this compound activate the STING pathway on its own?

A4: this compound has been shown to have negligible STING activating ability by itself.[2] Its primary function is to boost the type I IFN pathway once STING has been activated by cGAMP.[2]

Q5: Is this compound effective in both human and mouse cells?

A5: Yes, this compound has been demonstrated to enhance cGAMP-mediated STING activation in both human (e.g., THP-1) and mouse (e.g., Raw264.7, CT26) cell lines.[2]

Troubleshooting Guide

Issue 1: No or low STING activation observed (e.g., no increase in p-STING, p-TBK1, p-IRF3, or IFN-β secretion).
Potential Cause Suggested Solution
Low STING expression in the cell line. Verify STING protein expression levels in your cell line via Western blot. Consider using a cell line known to have a functional STING pathway, such as THP-1 cells.[3]
Inefficient cGAMP delivery. cGAMP is negatively charged and requires a delivery vehicle to cross the cell membrane. Use a suitable transfection reagent (e.g., Lipofectamine) or electroporation to deliver cGAMP into the cytoplasm. Include a cGAMP-only positive control to validate the delivery method.
Degradation of this compound or cGAMP. Ensure proper storage of this compound and cGAMP according to the manufacturer's instructions. Prepare fresh dilutions for each experiment and minimize freeze-thaw cycles.[3] Consider potential stability issues of KAS-08 in your experimental media.
Suboptimal concentrations of this compound or cGAMP. Perform a dose-response titration for both this compound and cGAMP to identify the optimal concentrations for your cell line.
Defective downstream signaling components. If cGAMP alone induces a weak response, there might be an issue with downstream proteins like TBK1 or IRF3. Verify the expression of these proteins. You can use STING KO and TBK1 KO cell lines as negative controls.[1][2]
Incorrect experimental timing. STING activation is a dynamic process. The peak of phosphorylation of STING, TBK1, and IRF3 can occur at different time points. A time-course experiment (e.g., 2, 4, 6, 8 hours) is recommended to capture the peak activation. A 6-hour treatment has been shown to be effective for observing phosphorylation.[1]
Issue 2: High variability between experimental replicates.
Potential Cause Suggested Solution
Inconsistent cell seeding. Ensure a homogenous cell suspension and precise pipetting when seeding plates to maintain consistent cell numbers across wells.[3]
Variability in reagent addition. Be meticulous when adding this compound, cGAMP, and transfection reagents to each well. Use calibrated pipettes and a consistent technique.
Cell health and passage number. Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic and functional changes.
Issue 3: High levels of cell death or toxicity.
Potential Cause Suggested Solution
Excessive STING activation. Overstimulation of the STING pathway can lead to cytotoxicity.[3] Reduce the concentrations of this compound and/or cGAMP.
Toxicity of the delivery reagent. The reagent used to deliver cGAMP may be toxic to the cells at the concentration used. Optimize the concentration of the delivery reagent and include a "reagent only" control to assess its cytotoxicity.[3]
Compound solubility issues. Poor solubility of this compound could lead to precipitation and non-specific cellular stress. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media.

Experimental Protocols

Protocol: In Vitro this compound-Enhanced STING Activation and Analysis

This protocol outlines a general procedure for assessing the effect of this compound on cGAMP-mediated STING activation in a cell line such as THP-1.

1. Cell Culture and Seeding:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin.[2]
  • Seed the cells at an appropriate density in 24-well or 6-well plates, depending on the downstream analysis. For THP-1 cells, which grow in suspension, you may need to differentiate them into adherent macrophages using PMA (Phorbol 12-myristate 13-acetate) prior to the experiment.

2. Reagent Preparation:

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10 µM, 1 µM, 160 nM).
  • Prepare a stock solution of 2'3'-cGAMP in sterile water. Further dilute in culture medium to the desired final concentration (e.g., 1 µg/mL).

3. Cell Treatment:

  • For cGAMP delivery, use a transfection reagent suitable for your cell type. Follow the manufacturer's protocol for complex formation.
  • Add the this compound dilutions to the appropriate wells.
  • Add the cGAMP-transfection reagent complexes to the appropriate wells.
  • Include the following controls:
  • Untreated cells (or vehicle control, e.g., DMSO)
  • This compound only
  • cGAMP + transfection reagent only
  • Incubate the cells for the desired time period (e.g., 6 hours for phosphorylation analysis, 24 hours for cytokine analysis).

4. Downstream Analysis:

  • Western Blot for Phosphorylated Proteins:

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-STING (S366), STING, p-TBK1 (S172), TBK1, p-IRF3 (S396), and IRF3. Use a loading control like GAPDH or β-actin.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • ISG Reporter Assay:

    • Use a cell line that stably expresses a luciferase reporter gene under the control of an IFN-inducible promoter (e.g., THP1-Dual™ cells).[1][2]

    • After the incubation period, measure luciferase activity according to the manufacturer's instructions.

  • ELISA for Cytokine Secretion:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IFN-β or other cytokines like IP-10 using an ELISA kit.[2]

Quantitative Data Summary

CompoundCell LineConcentration RangeCo-treatmentReadoutReference
This compoundTHP-1160 nM - 10 µMcGAMP (1 µg/mL)ISG Reporter Assay[1]
This compoundTHP-1Not specifiedcGAMP (1 µg/mL)Western Blot (p-STING, p-TBK1, p-IRF3)[1][2]
This compoundRaw264.7~10 µMcGAMP (1 µg/mL)IFN-β ELISA[2]
This compoundCT26~10 µMcGAMP (1 µg/mL)IFN-β ELISA[2]

Visualizations

Signaling Pathway

STING_Pathway_KAS08 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAMP cGAMP STING STING (on ER) cGAMP->STING Activates KAS08 This compound pSTING p-STING KAS08->pSTING Enhances STING->pSTING Phosphorylation TBK1 TBK1 pSTING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISGs Type I Interferon Genes (e.g., IFN-β) pIRF3->ISGs Induces Transcription

Caption: this compound enhances cGAMP-mediated STING signaling.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells C Transfect cGAMP & Add this compound A->C B Prepare this compound and cGAMP B->C D Incubate (e.g., 6-24h) C->D E Western Blot (p-STING, p-TBK1) D->E F Reporter Assay (ISG-Luc) D->F G ELISA (IFN-β) D->G

Caption: Workflow for this compound STING activation experiments.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent/Low STING Activation with this compound + cGAMP Check_Controls Check Controls: cGAMP alone vs Untreated Start->Check_Controls cGAMP_OK cGAMP alone shows activation Check_Controls->cGAMP_OK Yes cGAMP_Bad cGAMP alone shows NO activation Check_Controls->cGAMP_Bad No Troubleshoot_KAS08 Potential Issue with this compound cGAMP_OK->Troubleshoot_KAS08 Troubleshoot_Delivery Potential Issue with cGAMP Delivery or Downstream Pathway cGAMP_Bad->Troubleshoot_Delivery Sol_KAS08_1 Verify this compound concentration (Dose-response) Troubleshoot_KAS08->Sol_KAS08_1 Sol_KAS08_2 Check this compound stability/solubility Troubleshoot_KAS08->Sol_KAS08_2 Sol_Delivery_1 Optimize cGAMP transfection reagent Troubleshoot_Delivery->Sol_Delivery_1 Sol_Delivery_2 Verify STING/TBK1 expression in cell line Troubleshoot_Delivery->Sol_Delivery_2 Sol_Delivery_3 Optimize incubation time Troubleshoot_Delivery->Sol_Delivery_3

Caption: Troubleshooting decision tree for this compound experiments.

References

improving the stability of KAS 08 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KAS 08, a potent activator of the Stimulator of Interferon Genes (STING) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of the STING protein. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, triggering the production of type I interferons and other inflammatory cytokines. This compound enhances the cGAMP-induced STING signaling cascade, making it a valuable tool for research in immuno-oncology and autoimmune diseases.[1][2]

Q2: What are the basic chemical properties of this compound?

Below is a summary of the key chemical properties of this compound:

PropertyValue
CAS Number 203861-20-5
Molecular Formula C₂₄H₂₀N₄O₆S
Formula Weight 492.5 g/mol
Appearance A solid
Purity ≥95%

Q3: How should I store this compound?

For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.

Troubleshooting Guides

Issue 1: this compound is precipitating out of solution.

Precipitation of this compound upon its addition to aqueous solutions like cell culture media is a common challenge. This is often due to its low solubility in aqueous environments.

Possible Causes and Solutions:

CauseRecommended Solution
Low Aqueous Solubility This compound has limited solubility in aqueous buffers like PBS (0.25 mg/mL). Prepare a high-concentration stock solution in an organic solvent first.
Solvent Shock Rapidly adding a concentrated organic stock solution to an aqueous medium can cause the compound to crash out. To avoid this, perform a serial dilution of the stock in the cell culture medium. Add the stock solution dropwise while gently vortexing the medium.
High Final Concentration The desired final concentration in your experiment may exceed the solubility limit of this compound in the aqueous medium. Determine the maximum soluble concentration in your specific medium by preparing a dilution series and observing for precipitation.
Media Component Interaction Salts, proteins, and other components in the cell culture media can interact with this compound, leading to the formation of insoluble complexes. If precipitation persists, consider using a different basal medium or a serum-free formulation for your experiments.
pH and Temperature Shifts The pH and temperature of the media can influence the solubility of this compound. Ensure your media is buffered correctly and pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
Issue 2: Inconsistent or no activation of the STING pathway.

If you are not observing the expected biological activity of this compound, consider the following troubleshooting steps.

Possible Causes and Solutions:

CauseRecommended Solution
Sub-optimal Cell Line Not all cell lines have a fully functional cGAS-STING pathway. It is recommended to use cell lines known to have an intact pathway, such as THP-1 human monocytes.
Incorrect Assay Conditions Ensure that the concentration of this compound and the incubation time are appropriate for your specific assay. An EC₅₀ of 0.33 µM has been reported in a THP-1 reporter assay.
Degraded this compound Solution Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Lack of cGAMP This compound has been shown to enhance the effects of cGAMP. Ensure that your experimental system allows for the presence of cGAMP, either endogenously produced or exogenously added.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a recommended procedure for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or cell culture medium

Procedure for 10 mM Stock Solution:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM stock solution (e.g., for 1 mg of this compound, add 203.05 µL of DMSO).

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Procedure for Working Solutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration.

  • To minimize precipitation, add the this compound stock solution dropwise to the medium while gently mixing.

  • Use the freshly prepared working solution immediately.

Solubility Data Summary:

SolventSolubility
DMF16 mg/mL
DMSO12 mg/mL
Ethanol12 mg/mL
PBS (pH 7.2)0.25 mg/mL
Protocol 2: In Vitro STING Activation Assay using THP-1 Reporter Cells

This protocol describes a general workflow for assessing STING activation in THP-1 cells using this compound.

Materials:

  • THP-1 cells expressing an IRF-luciferase reporter

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • This compound working solutions

  • Positive control (e.g., cGAMP)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

Experimental Workflow:

STING_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout seed Seed THP-1 reporter cells in a 96-well plate incubate1 Incubate cells (e.g., 24 hours) seed->incubate1 add_kas08 Add this compound working solutions incubate1->add_kas08 add_controls Add positive and negative controls incubate2 Incubate for a defined period (e.g., 18-24 hours) add_kas08->incubate2 add_controls->incubate2 add_luciferase Add luciferase assay reagent incubate2->add_luciferase read_luminescence Measure luminescence add_luciferase->read_luminescence STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds and activates KAS08 This compound KAS08->STING enhances activation TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN Type I Interferons pIRF3_nuc->IFN induces transcription

References

Technical Support Center: Troubleshooting IFN-beta ELISA after KAS 08 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Interferon-beta (IFN-β) ELISA assays following treatment of cell cultures with KAS 08.

Frequently Asked Questions (FAQs)

Q1: Why is my IFN-β signal significantly lower or absent after treating cells with this compound?

A1: There are several potential reasons for a reduced IFN-β signal after this compound treatment. These can be categorized as either biological effects of the compound or technical issues with the assay.

  • Biological Effect: this compound may be inhibiting the signaling pathway that leads to IFN-β production. For instance, some cellular pathways utilize caspases to modulate the type I IFN response.[1] If this compound is a caspase inhibitor, it could be directly interfering with the induction of IFN-β transcription.[1]

  • Cytotoxicity: At the concentration used, this compound might be cytotoxic, leading to fewer viable cells capable of producing IFN-β. It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiment.

  • Suboptimal Assay Conditions: The issue may lie within the ELISA procedure itself, such as improper reagent preparation, incorrect incubation times, or the use of degraded reagents.[2][3][4]

Q2: Could this compound be directly interfering with the ELISA assay components?

A2: It is possible, though less common, that a small molecule inhibitor could interfere with the antibody-antigen binding or the enzymatic reaction of the ELISA. To test for this, you should run a "spike and recovery" control. This involves adding a known amount of recombinant IFN-β to your this compound-treated sample matrix (cell culture supernatant without IFN-β) and comparing the measured concentration to a sample where the same amount of IFN-β is spiked into the untreated matrix. A recovery of 90-110% is generally considered acceptable.[5]

Q3: My sample replicates show high variability (high Coefficient of Variation - CV) after this compound treatment. What is the likely cause?

A3: High variability between replicates can stem from several sources:[6]

  • Pipetting Inconsistency: Ensure accurate and consistent pipetting, especially when preparing serial dilutions for your standard curve and when adding samples to the plate.[4]

  • Insufficient Mixing: Thoroughly mix all reagents and samples before adding them to the wells.

  • Edge Effects: Wells on the perimeter of the 96-well plate can be subject to temperature variations, leading to inconsistent results.[2][7] To mitigate this, avoid using the outer wells for critical samples or standards, and ensure the plate is properly sealed during incubations.[2]

  • Inadequate Washing: Incomplete removal of unbound reagents can lead to inconsistent background signal. Ensure all wells are filled and aspirated completely during each wash step.[3]

Q4: What are the essential controls to include when performing an IFN-β ELISA with a compound like this compound?

A4: A well-designed experiment with proper controls is critical for interpreting your results.

Control TypePurposeExpected Outcome
Untreated Control Establishes baseline IFN-β production in your cell system.IFN-β levels should be low or undetectable without an induction agent.
Vehicle Control To ensure the solvent used to dissolve this compound (e.g., DMSO) does not affect IFN-β production.IFN-β levels should be comparable to the untreated control.
Positive Control Confirms that the cells are capable of producing IFN-β and that the ELISA is working correctly. Use a known inducer of IFN-β (e.g., Poly(I:C), LPS).High IFN-β signal.
This compound + Positive Control To test the inhibitory effect of this compound on IFN-β production.IFN-β signal should be lower than the positive control if this compound is an effective inhibitor.
Spike and Recovery Control To check for matrix interference from this compound or the cell culture medium.Recovery of the known IFN-β concentration should be within an acceptable range (e.g., 90-110%).[5]
ELISA Kit Controls Includes standards, blanks, and positive/negative controls provided with the kit.These must perform as per the manufacturer's specifications to validate the assay run.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound
  • Cell Seeding: Plate your cells at a predetermined density in a suitable multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, create serial dilutions in cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of the solvent.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 1-24 hours), depending on the experimental design.

  • Induction (Optional): If your experiment requires an induction step to stimulate IFN-β production, add the inducing agent (e.g., Poly(I:C)) to the wells at the appropriate time point.

  • Sample Collection: After the total incubation time, carefully collect the cell culture supernatant.

  • Sample Storage: Centrifuge the supernatant to pellet any detached cells or debris. Transfer the clear supernatant to a new tube and store it at -80°C until you are ready to perform the ELISA. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: IFN-β Sandwich ELISA Protocol

This is a general protocol. Always refer to the specific manual provided with your ELISA kit.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, as instructed in the kit manual. Bring all reagents to room temperature before use.[3]

  • Plate Loading: Add 100 µL of the prepared standards, controls, and your experimental samples to the appropriate wells of the IFN-β antibody-coated microplate.

  • Incubation 1: Cover the plate with a sealer and incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).[8]

  • Washing 1: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer.[8] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[7]

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody working solution to each well.

  • Incubation 2: Cover the plate and incubate as directed (e.g., 1 hour at 37°C).[8]

  • Washing 2: Repeat the washing step as described in step 4.

  • Add HRP Conjugate: Add 100 µL of the HRP-conjugate working solution to each well.

  • Incubation 3: Cover the plate and incubate (e.g., 30 minutes at 37°C).[8]

  • Washing 3: Repeat the washing step as described in step 4.

  • Add Substrate: Add 90-100 µL of the TMB substrate solution to each well.

  • Incubation 4: Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes). Monitor the color development.

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to determine the concentration of IFN-β in your samples.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_elisa ELISA Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in Plate prep_kas08 2. Prepare this compound & Vehicle treat_cells 3. Treat Cells prep_kas08->treat_cells induce_ifn 4. Induce IFN-β Production (e.g., with Poly(I:C)) treat_cells->induce_ifn collect_sup 5. Collect Supernatant induce_ifn->collect_sup run_elisa 6. Perform IFN-β ELISA collect_sup->run_elisa read_plate 7. Read Plate (OD 450nm) run_elisa->read_plate analyze_data 8. Calculate Concentrations read_plate->analyze_data

Caption: Workflow from cell treatment with this compound to IFN-β ELISA data analysis.

Potential Signaling Pathway Interference

G cluster_pathway IFN-β Induction Pathway cluster_nucleus cluster_inhibition Modulation PAMP Viral PAMPs (e.g., dsRNA) PRR Cytosolic PRR (e.g., RIG-I/MDA5) PAMP->PRR TBK1 TBK1/IKKε PRR->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Active) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus IFNB_Gene IFNB1 Gene IFNB_mRNA IFN-β mRNA IFNB_Gene->IFNB_mRNA IFNB_Protein Secreted IFN-β IFNB_mRNA->IFNB_Protein Translation pIRF3_nuc p-IRF3 pIRF3_nuc->IFNB_Gene Transcription Caspase Caspase Activity Caspase->TBK1 Inhibits (in some contexts) KAS08 This compound (Caspase Inhibitor) KAS08->Caspase Inhibits

References

Technical Support Center: Addressing Variability in KAS 08 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information for a specific small molecule inhibitor universally designated as "KAS 08" is not available. The following technical support center has been developed as a comprehensive guide for researchers working with a hypothetical small molecule inhibitor, herein referred to as this compound, to address common challenges and variability encountered during in vivo efficacy studies in oncology. The principles and troubleshooting strategies outlined are broadly applicable to preclinical research with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-animal variability in tumor response to this compound. What are the potential causes?

A1: High inter-animal variability is a common challenge in in vivo studies. Several factors can contribute to this:

  • Tumor Model Heterogeneity: Even with cell line-derived xenografts, tumors can develop differently in individual animals, leading to variations in size, vascularization, and microenvironment. For patient-derived xenografts (PDXs), the inherent genetic diversity of the original tumors will be reflected in the animal models.

  • Animal Health and Husbandry: The overall health status of the animals is critical. Underlying infections or stress can significantly impact study outcomes.[1][2] Consistent and proper animal handling techniques are essential to minimize stress-induced variability.

  • Drug Formulation and Administration: Inconsistent formulation or inaccurate dosing can be a major source of variability. Ensure the formulation is homogenous and stable, and that the administration technique (e.g., oral gavage, intraperitoneal injection) is performed consistently for all animals.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varied drug exposure at the tumor site.

Q2: The in vivo efficacy of this compound is not correlating with our in vitro potency data. Why might this be the case?

A2: A discrepancy between in vitro and in vivo results is a frequent hurdle in drug development. Potential reasons include:

  • Poor Bioavailability: this compound may have low oral bioavailability, meaning a smaller fraction of the administered dose reaches systemic circulation.

  • Rapid Metabolism: The compound might be rapidly metabolized in the liver or other tissues, leading to sub-therapeutic concentrations at the tumor.

  • Tumor Microenvironment (TME): The complex TME can present physical and biological barriers to drug penetration and efficacy that are not present in 2D cell culture.

  • Off-Target Effects: In the complex biological system of a living animal, this compound might have off-target effects that counteract its intended therapeutic action.

Q3: We are seeing unexpected toxicity at doses that were well-tolerated in our initial pilot studies. What should we investigate?

A3: Unexpected toxicity can arise from several factors. It is crucial to:

  • Re-evaluate Formulation: Ensure there are no issues with the formulation, such as precipitation or degradation, that could lead to altered drug exposure.

  • Assess Animal Health: A sub-clinical infection or other health issue in a new cohort of animals could make them more susceptible to drug-related toxicity.

  • Consider Cumulative Toxicity: The dosing schedule in the efficacy study might be more intensive than in the pilot study, leading to cumulative toxicity.

  • Investigate Off-Target Pharmacology: The toxicity may be due to the drug hitting unintended targets.

Troubleshooting Guide

Issue 1: Inconsistent Tumor Growth Inhibition

  • Question: We are seeing a wide range of tumor responses, from complete regression to no effect, within the same treatment group. How can we troubleshoot this?

  • Answer:

    • Verify Tumor Implantation Technique: Ensure that the tumor cell suspension is homogenous and that the injection volume and location are consistent for all animals.

    • Monitor Animal Health: Implement a rigorous health monitoring program to identify and exclude any animals that show signs of illness not related to the treatment.

    • Analyze Drug Formulation: Re-confirm the concentration, stability, and homogeneity of your this compound formulation.

    • Conduct a Pilot PK Study: A small-scale pharmacokinetic study can help determine if the variability in response is due to differences in drug exposure between animals.

Issue 2: Lack of Efficacy in a New Tumor Model

  • Question: this compound was effective in our initial xenograft model, but is showing no activity in a new, more clinically relevant model. What steps should we take?

  • Answer:

    • Confirm Target Expression: Verify that the molecular target of this compound is present and expressed at similar levels in the new tumor model.

    • Evaluate Tumor Microenvironment: The new model may have a more complex microenvironment that limits drug penetration or promotes resistance.

    • Assess Drug Distribution: It is possible that this compound does not adequately penetrate the tissue of the new tumor model. A biodistribution study could clarify this.

    • Consider Intrinsic Resistance: The new tumor model may possess intrinsic resistance mechanisms to this compound that were not present in the initial model.

Hypothetical In Vivo Efficacy Data for this compound

Treatment GroupDosing RegimenNMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Inter-animal Variability (CV%)
Vehicle Control10 mL/kg, PO, QD101500 ± 250016.7
This compound25 mg/kg, PO, QD10800 ± 30046.737.5
This compound50 mg/kg, PO, QD10450 ± 15070.033.3
This compound50 mg/kg, PO, BID10200 ± 8086.740.0

PO: Per os (by mouth); QD: Quaque die (once a day); BID: Bis in die (twice a day); SD: Standard Deviation; CV: Coefficient of Variation

Experimental Protocols

Generic Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: Human cancer cell line with known sensitivity to this compound.

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

    • Monitor tumor growth every 2-3 days using calipers.

  • Randomization:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

    • Administer this compound or vehicle control orally via gavage at the specified dose and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint:

    • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period.

    • Collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor KAS_08 KAS_08 KAS_08->Kinase_B Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow Tumor_Implantation Tumor_Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Treatment_Initiation Treatment_Initiation Randomization->Treatment_Initiation Efficacy_Assessment Efficacy_Assessment Treatment_Initiation->Efficacy_Assessment Endpoint_Analysis Endpoint_Analysis Efficacy_Assessment->Endpoint_Analysis

Caption: Standard workflow for an in vivo efficacy study.

Troubleshooting_Tree High_Variability High In Vivo Variability Observed Check_Formulation Is formulation consistent? High_Variability->Check_Formulation Check_Dosing Is dosing accurate? Check_Formulation->Check_Dosing Yes Reformulate_Validate Reformulate_Validate Check_Formulation->Reformulate_Validate No Check_Animals Are animals healthy? Check_Dosing->Check_Animals Yes Refine_Admin_Technique Refine_Admin_Technique Check_Dosing->Refine_Admin_Technique No Check_Tumors Is tumor model consistent? Check_Animals->Check_Tumors Yes Review_Husbandry_Health Review_Husbandry_Health Check_Animals->Review_Husbandry_Health No Consider_PK_PD_Study Consider_PK_PD_Study Check_Tumors->Consider_PK_PD_Study Yes Refine_Tumor_Model Refine_Tumor_Model Check_Tumors->Refine_Tumor_Model No

Caption: Decision tree for troubleshooting in vivo variability.

References

Validation & Comparative

A Comparative Guide to STING Agonists: KAS 08 vs. diABZI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" ones responsive to immune attack. This guide provides an objective comparison of two distinct small-molecule STING agonists: KAS 08 and diABZI. While both modulate the STING pathway, their mechanisms of action and functional outputs exhibit significant differences. This document summarizes key experimental data, outlines methodologies for core experiments, and visualizes the underlying biological and experimental frameworks.

Executive Summary

diABZI is a potent, direct agonist of STING, capable of independently activating the pathway to induce a robust type I interferon and pro-inflammatory cytokine response, leading to significant anti-tumor activity in vivo.[1][2] In contrast, this compound functions primarily as a synergistic enhancer of STING activation in the presence of its natural ligand, cyclic GMP-AMP (cGAMP).[3] It displays minimal direct agonistic activity but significantly amplifies the STING signal when initiated by cGAMP.[3] This fundamental difference in their mechanism dictates their potential therapeutic applications and experimental utility.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and diABZI from various experimental systems. Direct head-to-head comparisons in a single study are limited; therefore, data is presented from individual studies to facilitate a cross-comparison.

Table 1: In Vitro STING Activation

ParameterThis compounddiABZISource
Mechanism Synergistic enhancer of cGAMP-mediated activationDirect agonist[2][3]
Human STING EC50 Not applicable (no direct activation)~130 nM[4]
Murine STING EC50 Not applicable (no direct activation)~186 nM[4]
Effect on cGAMP EC50 Reduces cGAMP EC50 from 31.25 µg/mL to 3.799 µg/mL (in THP-1 cells)Not applicable[3]
IRF Reporter EC50 (THP-1) Not reported~0.013 µM[4]

Table 2: In Vitro Cytokine Induction

CytokineThis compound (in the presence of cGAMP)diABZICell LineSource
IFN-β Significantly boosts cGAMP-induced secretionPotent inductionTHP-1, Murine Macrophages[3][5]
IP-10 (CXCL10) Significantly boosts cGAMP-induced secretionPotent inductionTHP-1, Murine Macrophages[3][5]
TNF-α Not explicitly reportedPotent inductionMurine Macrophages[5][6]
IL-6 Not explicitly reportedPotent inductionMurine Macrophages[5][6]

Table 3: In Vivo Anti-Tumor Efficacy

ParameterThis compounddiABZITumor ModelSource
Administration Intratumoral (in combination with cGAMP)Intravenous, IntraperitonealColorectal Cancer (CT26)[2][7]
Efficacy Synergistically enhances cGAMP-mediated tumor growth inhibitionSignificant tumor growth inhibition and improved survivalColorectal Cancer (CT26)[2][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and diABZI.

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the secretion of IFN-β from cells following treatment with STING agonists.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells or murine macrophage Raw264.7 cells are seeded in appropriate multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the STING agonist (diABZI alone, or this compound in the presence of a fixed concentration of cGAMP) or vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: The cell culture supernatant is carefully collected.

  • ELISA Procedure: The concentration of IFN-β in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves the capture of IFN-β by a specific antibody, detection with a labeled secondary antibody, and a colorimetric reaction that is read by a plate reader.

  • Data Analysis: A standard curve is generated using recombinant IFN-β of known concentrations to quantify the amount of IFN-β in the experimental samples.

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of STING agonists in a syngeneic mouse model.

Methodology:

  • Animal Model: Immunocompetent mice (e.g., BALB/c) are used.

  • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 CT26 colorectal carcinoma cells) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers.

  • Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, diABZI, this compound + cGAMP).

  • Treatment Administration: The STING agonist or vehicle is administered via the desired route (e.g., intravenous for diABZI, intratumoral for this compound + cGAMP) at specified doses and schedules.

  • Endpoint Analysis: Tumor growth is monitored over time. The study may be terminated when tumors in the control group reach a predetermined size. Tumor volumes and survival rates are recorded.

  • Data Analysis: Tumor growth curves and Kaplan-Meier survival plots are generated to compare the efficacy of the different treatments.

IRF-Inducible Luciferase Reporter Assay

Objective: To measure the activation of the IRF (Interferon Regulatory Factor) pathway, a downstream effector of STING signaling.

Methodology:

  • Cell Line: A reporter cell line, such as THP1-Dual™ cells, which are engineered to express a luciferase gene under the control of an IRF-inducible promoter, is used.

  • Compound Treatment: The reporter cells are treated with a range of concentrations of the STING agonist.

  • Incubation: Cells are incubated for a defined period (e.g., 6-24 hours) to allow for the activation of the signaling pathway and expression of the reporter gene.

  • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the IRF-inducible promoter, is measured using a luminometer.

  • Data Analysis: The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.

Mandatory Visualizations

STING Signaling Pathway

STING_Pathway Simplified STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Type1_IFN_genes Type I IFN Genes pIRF3_dimer->Type1_IFN_genes activates transcription diABZI diABZI diABZI->STING_inactive binds & activates KAS08 This compound KAS08->cGAMP enhances effect of KAS08->STING_inactive potentiates cGAMP binding

Caption: The cGAS-STING signaling pathway and points of intervention for this compound and diABZI.

Experimental Workflow for In Vitro Agonist Comparison

Experimental_Workflow Workflow for In Vitro Comparison of STING Agonists cluster_assays Assays start Start cell_culture Culture THP-1 or Raw264.7 cells start->cell_culture treatment Treat cells with: - Vehicle - diABZI (dose-response) - this compound (dose-response) - cGAMP (dose-response) - this compound + cGAMP cell_culture->treatment incubation Incubate for 24 hours treatment->incubation elisa IFN-β ELISA on supernatant incubation->elisa reporter_assay IRF Luciferase Assay on cell lysate incubation->reporter_assay viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis: - Dose-response curves - EC50 calculation - Statistical analysis elisa->data_analysis reporter_assay->data_analysis viability_assay->data_analysis conclusion Conclusion on potency and efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for the in vitro comparison of STING agonists.

Logical Relationship of Agonist Mechanisms

Logical_Relationship Mechanistic Comparison of this compound and diABZI cluster_diABZI diABZI cluster_KAS08 This compound STING_Activation STING Pathway Activation Outcome Type I IFN & Pro-inflammatory Cytokine Production STING_Activation->Outcome diABZI_action Directly binds and activates STING diABZI_action->STING_Activation leads to KAS08_action Enhances cGAMP-mediated activation KAS08_action->STING_Activation contributes to cGAMP_presence Requires presence of cGAMP KAS08_action->cGAMP_presence

Caption: A diagram illustrating the distinct logical mechanisms of action for this compound and diABZI.

References

A Head-to-Head Comparison of KAS 08 with other Non-CDN STING Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Non-cyclic dinucleotide (non-CDN) STING activators are of particular interest due to their potential for improved pharmacological properties over endogenous ligands. This guide provides a head-to-head comparison of KAS 08, a novel non-CDN STING activator, with other prominent non-CDN activators. The information is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of Non-CDN STING Activators

The following tables summarize the in vitro potency and in vivo efficacy of this compound and other well-characterized non-CDN STING activators. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.

Table 1: In Vitro Potency of Non-CDN STING Activators

CompoundAssay SystemReadoutEC50Citation
This compound THP-1 Reporter AssayNot Specified0.33 µM[1]
diABZI Human PBMCsIFN-β Secretion130 nM[2]
MSA-2 Not SpecifiedNot SpecifiedNot Specified[3][4][5][6][7]
SR-717 ISG-THP1 (WT) and ISG-THP1 cGAS KO cell linesISG Reporter2.1 µM and 2.2 µM[8]

Table 2: In Vivo Anti-Tumor Efficacy of Non-CDN STING Activators

CompoundMouse ModelTumor TypeAdministration RouteKey OutcomesCitation
This compound Not Specified in available abstractsNot Specified in available abstractsNot Specified in available abstractsIn vivo efficacy demonstrated[1]
diABZI BALB/cCT26 Colorectal CarcinomaIntravenousSignificant tumor regression and improved survival[2]
MSA-2 Syngeneic mouse tumor modelsNot SpecifiedSubcutaneous and OralInduced tumor regression and durable anti-tumor immunity[4]
SR-717 Not Specified in available abstractsNot Specified in available abstractsNot Specified in available abstractsDisplayed anti-tumor activity[8]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the STING signaling pathway and a typical workflow for evaluating STING activators.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING (ER) cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates to nucleus & binds Type I Interferons Type I Interferons IFN_Genes->Type I Interferons transcription Experimental_Workflow cluster_workflow In Vitro STING Activation Assay Workflow A 1. Cell Seeding THP-1 reporter cells are seeded in a 96-well plate. B 2. Compound Treatment Cells are treated with varying concentrations of STING activators. A->B C 3. Incubation Cells are incubated for a defined period (e.g., 24 hours). B->C D 4. Readout Reporter gene expression (e.g., Luciferase) or cytokine secretion (e.g., IFN-β by ELISA) is measured. C->D E 5. Data Analysis EC50 values are calculated to determine compound potency. D->E

References

Information on "KAS 08" is Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound or drug candidate identified as "KAS 08" have yielded no specific results in the public domain. As a result, a comparison guide on its efficacy in different cancer cell lines cannot be provided at this time.

Multiple search queries, including "this compound efficacy cancer cell lines," "this compound mechanism of action," "this compound cancer research," and "this compound drug development," did not return any relevant information for a compound with this specific designation. The search results pointed to broader topics in cancer research, such as kinase inhibitors, KRAS inhibitors in general, and clinical trials for other drugs with similar numerical identifiers (e.g., SAKK 08/08 for everolimus).

This lack of publicly available data suggests that "this compound" may be:

  • An internal research code for a compound that has not yet been disclosed in scientific literature or public databases.

  • A very early-stage compound that has not reached the publication phase of development.

  • A potential misspelling of another drug or compound.

One of the search results did indicate a pan-KRAS inhibitor with a similar identifier, "APS08," which is in the lead discovery phase by Applied Pharmaceutical Science, Inc.[1] It is plausible that "this compound" could be a misinterpretation of this or another compound's name.

Without any concrete data on the efficacy, mechanism of action, or experimental protocols for "this compound," it is not possible to generate the requested comparison guides, data tables, or visualizations. Further clarification on the identity of "this compound" would be necessary to proceed with this request.

References

Comparative Analysis of KAS 08 Cross-Reactivity with Human STING Variants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the small-molecule STING agonist KAS 08, with a focus on its cross-reactivity profile with common human STING variants. As the development of STING-targeting immunotherapies progresses, understanding how genetic variations in the STING protein affect agonist activity is critical for predicting patient responses and designing effective clinical trials.

This compound is a novel STING activator that functions by enhancing the cGAMP-induced type I interferon response.[1] Unlike direct STING binders, KAS-08 augments the signaling cascade initiated by the natural STING ligand, 2'3'-cGAMP. This mechanism of action suggests that its efficacy may be influenced by the binding affinity of cGAMP to different STING variants and by the specific conformational changes induced upon cGAMP binding.

Prevalence of Common Human STING Variants

Genetic polymorphisms in the STING1 gene can lead to variations in the STING protein, influencing its activation and subsequent immune signaling. Several non-synonymous single nucleotide polymorphisms (SNPs) have been identified, with some variants showing altered responses to cyclic dinucleotides. The table below summarizes the most prevalent human STING variants and their approximate frequencies in the global population.

STING VariantAmino Acid Change(s)Allele FrequencyFunctional Notes
WT (R232) -~57-60%Considered the wild-type, most common allele.
R232H Arginine to Histidine at position 232~14%Shows reduced responsiveness to bacterial CDNs but responds to 2'3'-cGAMP.
HAQ R71H, G230A, R293Q~20%Generally considered a loss-of-function or hypomorphic allele with reduced signaling capacity.
AQ G230A, R293Q~5%Exhibits partially reduced IFN response to bacterial ligands.
R293Q Arginine to Glutamine at position 293~1.5%Can lead to a decreased response to bacterial ligands.

Cross-Reactivity of STING Agonists with STING Variants

While direct experimental data on the cross-reactivity of this compound with the major human STING variants is not yet publicly available, studies on other STING agonists highlight the critical importance of evaluating such activity. For instance, the small molecule STING agonist M04 has demonstrated a differential ability to activate various STING alleles, underscoring the potential for variant-specific responses to therapeutic agents.

The table below is a template for presenting hypothetical comparative data for this compound and other STING agonists, emphasizing the type of data required for a comprehensive evaluation.

STING AgonistMechanism of ActionWT (R232) EC50 (µM)R232H EC50 (µM)HAQ EC50 (µM)AQ EC50 (µM)R293Q EC50 (µM)
This compound cGAMP-dependent enhancerData not availableData not availableData not availableData not availableData not available
2'3'-cGAMP Endogenous Ligand~0.1-1Reduced activityReduced activityReduced activityReduced activity
Compound X Direct Binder0.51.2>105.82.5
Compound Y cGAMP-dependent enhancer0.20.45.02.11.5

Note: The EC50 values for Compound X and Compound Y are hypothetical and for illustrative purposes only.

Signaling Pathways and Experimental Workflows

To facilitate research in this area, detailed experimental protocols and visual workflows are provided below.

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway, which is initiated by the sensing of cytosolic DNA by cGAS, leading to the production of cGAMP and subsequent activation of STING.

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_active Activated STING (oligomer) STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISGs Interferon Stimulated Genes pIRF3->ISGs induces transcription

STING signaling cascade.
Experimental Workflow: IFN-β Reporter Assay

This workflow outlines the key steps for assessing the activity of STING agonists on different STING variants using a luciferase-based reporter assay.

Reporter_Assay_Workflow IFN-β Reporter Assay Workflow cluster_setup Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis node1 Seed HEK293T cells (STING-deficient) node2 Co-transfect with: - STING variant plasmid - IFN-β promoter-luciferase plasmid - Renilla luciferase control plasmid node1->node2 node3 Treat cells with this compound +/- 2'3'-cGAMP (or other STING agonists) node2->node3 node4 Lyse cells and measure Firefly and Renilla luciferase activity node3->node4 node5 Normalize Firefly to Renilla activity node4->node5 node6 Calculate EC50 values node5->node6

Workflow for IFN-β reporter assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate direct target engagement of a compound with its protein target in a cellular environment.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_prep Sample Preparation cluster_heat Thermal Denaturation cluster_detection Analysis node1 Culture cells expressing the target STING variant node2 Treat cells with This compound or vehicle control node1->node2 node3 Heat cells across a temperature gradient node2->node3 node4 Lyse cells and separate soluble and aggregated proteins node3->node4 node5 Detect soluble STING protein (e.g., Western Blot, ELISA) node4->node5 node6 Plot protein abundance vs. temperature to determine melting curve and ΔTm node5->node6

Workflow for Cellular Thermal Shift Assay.

Experimental Protocols

IFN-β Promoter Luciferase Reporter Assay

This protocol is designed to quantify the activation of the IFN-β promoter in response to STING agonists in cells expressing specific human STING variants.

Materials:

  • HEK293T cells (STING-deficient)

  • Expression plasmids for human STING variants (WT, R232H, HAQ, AQ, R293Q)

  • IFN-β promoter-driven Firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound and other STING agonists

  • 2'3'-cGAMP

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed STING-deficient HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the respective STING variant expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Prepare serial dilutions of this compound and other STING agonists. For this compound, which acts as a cGAMP enhancer, also prepare treatments with a sub-optimal concentration of 2'3'-cGAMP. Replace the culture medium with medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the treated cells for 18-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the agonist concentration and determine the EC50 values using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of direct binding of a compound to its target protein within a cellular context by measuring changes in the protein's thermal stability.

Materials:

  • Cells endogenously expressing or overexpressing a specific human STING variant

  • This compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Heating block or PCR machine with a thermal gradient function

  • Lysis buffer (e.g., RIPA buffer)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-STING antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Culture the cells to a high confluency. Treat the cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding loading buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against STING. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities of the soluble STING protein at each temperature. Plot the percentage of soluble STING relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.

This guide provides a framework for the systematic evaluation of this compound and other STING agonists against prevalent human STING variants. Such studies are essential for advancing our understanding of STING-targeted therapies and for the development of personalized cancer immunotherapies.

References

Benchmarking KAS-08: A Comparative Guide to STING Activator Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors responsive to immune checkpoint blockade.[1][2] This guide provides a comparative analysis of a novel STING pathway activator, KAS-08, benchmarked against well-characterized STING activators. All data is presented to support objective evaluation and facilitate informed decisions in research and development.

Mechanism of Action: The cGAS-STING Pathway

The cGAS-STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[3][4] Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3][5] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum.[3][6] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][3] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines that initiate a potent anti-tumor immune response.[2][3][6]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING Activation TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylation pTBK1->STING Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN Type I Interferon (IFN-β) pIRF3->IFN Nuclear Translocation & Transcription STING->TBK1 Recruitment

Caption: Simplified cGAS-STING signaling pathway.

Performance Comparison of STING Activators

KAS-08 is a novel small-molecule STING activator that functions by amplifying the activity of cGAMP.[1] Unlike direct STING agonists, KAS-08 does not stimulate a type I IFN response on its own but significantly enhances cGAMP-induced signaling.[1] The following table summarizes the in vitro performance of KAS-08 in comparison to the natural STING ligand 2'3'-cGAMP and the well-known synthetic non-nucleotide agonist diABZI.

Compound Mechanism Cell Line Assay EC50 Reference
KAS-08 cGAMP Activity AmplifierTHP-1 (Human)ISG Reporter (in presence of cGAMP)Lowers cGAMP EC50 from 31.3 µg/mL to 3.8 µg/mL[1]
diABZI Direct STING AgonistHuman PBMCsIFN-β Secretion117-130 nM[7][8][9][10]
2'3'-cGAMP Natural Direct STING AgonistTHP-1 (Human)ISG Reporter31.3 µg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of STING activators. Below are protocols for key assays used to evaluate the performance of compounds like KAS-08.

1. Cell-Based IFN-β/ISG Reporter Assay

This assay measures the induction of the type I interferon pathway.

Reporter_Assay_Workflow A Seed THP-1 Dual Reporter Cells B Treat with STING Activator (e.g., KAS-08 +/- cGAMP) A->B C Incubate for 24 hours B->C D Collect Supernatant C->D E Add Luciferase Reagent (QUANTI-Luc™) D->E F Measure Luminescence E->F

Caption: Workflow for an ISG reporter gene assay.
  • Cell Line: THP-1 Dual™ Reporter Cells (InvivoGen), which contain a secreted luciferase reporter gene under the control of an ISG54 (Interferon-Stimulated Gene) promoter.

  • Procedure:

    • Seed THP-1 cells in a 96-well plate.

    • Prepare serial dilutions of the test compound (e.g., KAS-08). For enhancers like KAS-08, treat cells in the presence of a suboptimal concentration of cGAMP. Include controls for vehicle (DMSO) and positive control (e.g., high-concentration cGAMP).

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Collect the supernatant.

    • Add a luminescence reagent, such as QUANTI-Luc™, to the supernatant according to the manufacturer's protocol.[1]

    • Measure the luminescence signal using a microplate reader.

    • Calculate EC50 values by plotting the dose-response curve in software like GraphPad Prism.

2. Cytokine Secretion Measurement by ELISA

This assay quantifies the amount of specific cytokines, such as IFN-β or IP-10 (CXCL10), secreted by cells upon STING activation.

  • Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes.

  • Procedure:

    • Culture cells and treat them with the STING activators as described above.

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using a commercially available kit (e.g., from R&D Systems or BioLegend) for the cytokine of interest (e.g., human IFN-β).

    • Follow the manufacturer's protocol for the ELISA, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for colorimetric detection.

    • Measure the absorbance using a plate reader and calculate the cytokine concentration based on a standard curve.

3. Western Blot for STING Pathway Activation

This technique detects the phosphorylation of key signaling proteins in the STING pathway, confirming target engagement.

  • Procedure:

    • Treat cells (e.g., THP-1) with the compound for a shorter duration (e.g., 1-3 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated proteins (e.g., p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396)) and total protein controls.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Logical Comparison: Direct Agonists vs. Amplifiers

The mode of action distinguishes STING-targeting compounds. Direct agonists activate the pathway independently, whereas amplifiers like KAS-08 require an initial activation signal (cGAMP) to exert their effect. This distinction has significant therapeutic implications. An amplifier may offer a more modulated response, potentially reducing the risk of systemic inflammation associated with potent, direct agonists, by enhancing the immune response primarily where cGAMP is already present, such as within the tumor microenvironment.

Activator_Comparison cluster_direct Direct Agonist (e.g., diABZI, cGAMP) cluster_amplifier Amplifier (e.g., KAS-08) Direct Binds & Directly Activates STING Direct_Outcome Initiates IFN Response Direct->Direct_Outcome cGAMP_present cGAMP Present Amplifier Enhances cGAMP-STING Interaction/Signaling cGAMP_present->Amplifier Amp_Outcome Boosts IFN Response Amplifier->Amp_Outcome

Caption: Logical comparison of STING activation mechanisms.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Potassium Carbonate (KAS 08)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "KAS 08" did not yield a specific chemical. However, based on the provided CAS number context in the search results (584-08-7), this guide details the proper disposal procedures for Potassium Carbonate . It is crucial to verify that this is the correct substance before proceeding.

This document provides essential safety and logistical information for the proper disposal of Potassium Carbonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Potassium Carbonate is a hazardous substance that can cause skin and serious eye irritation, and respiratory irritation.[1][2] It is also harmful if swallowed.[1][3] Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[1][2] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Waste Characterization and Disposal Principles

It is the responsibility of the waste generator to correctly classify waste materials according to applicable regulations.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] Potassium Carbonate waste must not be disposed of with household garbage.[1] It is imperative to prevent its release into the environment, including drains, sewers, or waterways.[1]

For final disposal, it is recommended to contact a licensed professional waste disposal service.[1] Uncleaned and empty containers should be treated as the product itself and disposed of accordingly.[4][5]

Personal Protective Equipment (PPE) for Disposal

To ensure safety during the handling and disposal of Potassium Carbonate waste, the following personal protective equipment is mandatory.

PPE CategorySpecificationCitation(s)
Eye/Face Protection Safety glasses with side-shields or goggles are appropriate. Ensure they meet government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Wear protective gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices. Avoid skin contact with used gloves. Wear protective clothing.[1]
Respiratory Protection Use only in a well-ventilated area. If needed, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Protocol

  • Containment:

    • Collect waste Potassium Carbonate in a suitable, closed, and clearly labeled container.[1]

    • For spills, absorb the material with an inert substance and containerize it for disposal.[1]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must clearly identify the contents as "Hazardous Waste - Potassium Carbonate".

    • Include the name and contact information of the generating laboratory or individual.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area.

    • Keep the container tightly closed.[1]

  • Professional Disposal:

    • Arrange for pickup and disposal by a licensed professional waste disposal service.[1]

    • Do not mix with other waste unless explicitly permitted by the disposal company.[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Potassium Carbonate.

start Start: Potassium Carbonate Waste Generated is_spill Is it a spill? start->is_spill absorb Absorb with inert material and containerize is_spill->absorb Yes collect Collect in a suitable, closed container is_spill->collect No label Label container as 'Hazardous Waste - Potassium Carbonate' absorb->label collect->label store Store in a designated, secure, and well-ventilated area label->store contact_disposal Contact licensed professional waste disposal service store->contact_disposal end End: Waste Disposed contact_disposal->end

Caption: Workflow for the proper disposal of Potassium Carbonate waste.

References

Personal protective equipment for handling KAS 08

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling KAS 08 (CAS Number: 203861-20-5). The following procedural guidance is based on general best practices for handling solid chemical compounds in a laboratory setting and available information. All personnel must consult the official Safety Data Sheet (SDS) provided by the manufacturer before handling this substance. This compound is a solid compound that should be considered hazardous.[1] Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1] Thoroughly wash all exposed areas after handling.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly.
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to protect skin and clothing.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or other suitable ventilated enclosure to prevent inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
Receiving and Inspection Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and CAS number match the order.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is -20°C.[1]
Weighing and Aliquoting Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation risk. Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.
Solution Preparation This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing. Cap vials securely and label them clearly with the compound name, concentration, solvent, and date of preparation.
Solubility Data
SolventApproximate Solubility
Dimethylformamide (DMF)~16 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~12 mg/mL[1]
Ethanol~12 mg/mL[1]
PBS (pH 7.2)~0.25 mg/mL[1]

Disposal Plan

All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Solid this compound Collect in a designated, labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, labeled hazardous waste container for solids.
Solutions of this compound Collect in a designated, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate hazardous waste stream immediately after use.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Work in Fume Hood a->b c Weigh Solid this compound b->c Proceed to handling d Prepare Stock Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f Experiment complete g Dispose of Hazardous Waste f->g h Remove & Dispose of PPE g->h i Wash Hands Thoroughly h->i

Workflow for Safe Handling of this compound

References

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